molecular formula C27H44N7O18P3S B13848371 Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Coenzyme A S-(2-Ethyl-3-oxobutanoate)

カタログ番号: B13848371
分子量: 879.7 g/mol
InChIキー: IOFPTOHZNNADBV-DJQVHRIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a useful research compound. Its molecular formula is C27H44N7O18P3S and its molecular weight is 879.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coenzyme A S-(2-Ethyl-3-oxobutanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A S-(2-Ethyl-3-oxobutanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H44N7O18P3S

分子量

879.7 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1

InChIキー

IOFPTOHZNNADBV-DJQVHRIFSA-N

異性体SMILES

CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

製品の起源

United States
Foundational & Exploratory

Technical Guide to Coenzyme A S-(2-Ethyl-3-oxobutanoate): Chemical Architecture, Synthesis, and Biochemical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coenzyme A S-(2-Ethyl-3-oxobutanoate) —frequently referred to in biochemical literature as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutanoyl-CoA—is a highly specialized acyl-CoA thioester. While its naturally occurring counterpart, 2-methylacetoacetyl-CoA, is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine, the 2-ethyl variant serves as a powerful synthetic analog.

By substituting the native methyl group with a bulkier ethyl group at the alpha-carbon (C2), researchers can synthetically induce a steric clash within the binding pockets of metabolic enzymes. This whitepaper provides a comprehensive technical breakdown of the compound's structural properties, a field-proven protocol for its chemical synthesis, and its applications in probing the steric constraints of β -ketothiolase enzymes.

Molecular Architecture and Physicochemical Properties

The molecular architecture of Coenzyme A S-(2-Ethyl-3-oxobutanoate) consists of two primary domains linked by a high-energy thioester bond:

  • The Coenzyme A (CoA) Moiety: A complex nucleotide derivative comprising adenosine 3',5'-diphosphate, pantothenic acid, and a β -mercaptoethylamine linker. This domain serves as the universal "recognition handle" for acyl-CoA binding enzymes.

  • The Acyl Moiety (2-Ethyl-3-oxobutanoate): A four-carbon butanoate chain featuring a ketone at the C3 position and an ethyl substitution at the C2 position.

The presence of the β -keto functionality makes the α -protons highly acidic, allowing the molecule to undergo keto-enol tautomerization. This reactivity is fundamental to its role in Claisen-type condensations and thiolytic cleavages. According to chemical databases such as BOC Sciences [1] and ChemicalBook [2], the precise molecular weight of this compound is 879.66 g/mol .

Quantitative Data Summary
PropertyValueMethod of Determination / Note
Molecular Formula C₂₇H₄₄N₇O₁₈P₃SElemental Analysis
Molecular Weight 879.66 g/mol Computed Average Mass
Monoisotopic Exact Mass 879.168 DaHigh-Resolution Mass Spectrometry
Expected [M+H]⁺ (m/z) 880.175ESI-MS (Positive Ion Mode)
UV Absorbance Maxima 260 nm, ~232 nmAdenine ring (260 nm) & Thioester bond (232 nm)
Solubility Highly soluble in waterDriven by the polyanionic phosphate groups of CoA

Chemical Synthesis and Purification Workflow

Enzymatic synthesis of acyl-CoAs using native acyl-CoA synthetases is highly efficient for natural substrates. However, the sterically hindered 2-ethyl group often results in poor enzymatic recognition. Therefore, a robust chemical thioesterification route is required.

Experimental Protocol: CDI-Mediated Thioesterification

This methodology utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. The causality behind choosing CDI over standard carbodiimides (like DCC or EDC) is critical: CDI prevents the formation of stable N-acylurea byproducts, which are notoriously difficult to separate from highly polar CoA thioesters during downstream chromatography.

Step-by-Step Methodology:

  • Acyl Activation: Dissolve 2-ethyl-3-oxobutanoic acid (1.5 eq) in anhydrous Tetrahydrofuran (THF). Add CDI (1.6 eq) dropwise.

    • Self-Validating Mechanism: CDI forms an active acylimidazole intermediate while releasing CO2​ gas. The cessation of effervescence serves as a visual, self-validating indicator that the activation phase is complete, ensuring precious CoA-SH is not wasted on unreacted acid.

  • Thioesterification: Dissolve Coenzyme A trilithium salt (1.0 eq) in 0.5 M NaHCO3​ buffer (pH 8.0). Slowly add the THF solution containing the activated acylimidazole to the aqueous CoA solution under an argon atmosphere.

    • Causality: A slightly basic pH (8.0) ensures the CoA thiol is deprotonated ( pKa​ ~8.3) and highly nucleophilic. The argon atmosphere prevents the oxidative dimerization of CoA into inactive disulfides.

  • Reaction Monitoring & Quenching: Stir at room temperature for 2 hours. Quench the reaction with 1% Trifluoroacetic acid (TFA) to drop the pH to 4.0.

    • Causality: Acidification stabilizes the newly formed thioester against base-catalyzed hydrolysis, chemically "locking" the product state prior to chromatography.

  • Preparative HPLC Purification: Inject the crude mixture onto a preparative C18 RP-HPLC column. Elute using a gradient of 50 mM Triethylammonium acetate (TEAA, pH 6.0) and Acetonitrile.

    • Causality: TEAA acts as a volatile ion-pairing agent. It masks the highly polar phosphate groups of the CoA moiety, allowing the molecule to be temporarily retained and resolved on a hydrophobic C18 stationary phase.

  • Lyophilization: Collect the product peak (monitored at 260 nm to validate the structural integrity of the adenine ring) and lyophilize immediately. Store the white powder at -80°C.

SynthesisWorkflow A Coenzyme A (Free Thiol) CoA-SH C Thioesterification Reaction (pH 7.5-8.0, Aqueous/Organic) A->C B 2-Ethyl-3-oxobutanoic acid (Activation via CDI) B->C D Crude 2-Ethyl-3-oxobutanoyl-CoA C->D E Preparative HPLC Purification (C18 Column, TEAA Buffer) D->E F Lyophilization & Storage (-80°C) E->F

Caption: Workflow for the chemical synthesis and purification of 2-ethyl-3-oxobutanoyl-CoA.

Biochemical Applications: Probing Thiolase Specificity

In enzymology, understanding the steric boundaries of an active site is critical for drug design and metabolic engineering. Mitochondrial β -ketothiolase (T2, EC 2.3.1.9) is an enzyme that normally processes 2-methylacetoacetyl-CoA during isoleucine catabolism [3]. The mechanism of acetyl-CoA C-acyltransferase and related thiolases relies on a nucleophilic cysteine attacking the β -carbon of the 3-oxoacyl-CoA [4].

By utilizing Coenzyme A S-(2-Ethyl-3-oxobutanoate), researchers can evaluate the spatial tolerance of the enzyme's active site. The bulkier ethyl group causes a deliberate steric clash. This allows scientists to kinetically uncouple the enzyme's binding affinity ( Kd​ ) from its catalytic turnover ( kcat​ ). If the analog binds but is not cleaved, it acts as a competitive inhibitor and a structural probe for X-ray crystallography, trapping the enzyme in a pre-catalytic conformation.

Interaction S1 2-Methylacetoacetyl-CoA (Natural Substrate) E Beta-Ketothiolase (Active Site) S1->E High Affinity S2 2-Ethylacetoacetyl-CoA (Synthetic Analog) S2->E Probe Binding P1 Propionyl-CoA + Acetyl-CoA (Cleavage Products) E->P1 Fast Catalysis P2 Steric Clash (Inhibition/Slow Turnover) E->P2 Hindered

Caption: Comparative enzymatic processing of natural substrate vs. 2-ethyl-3-oxobutanoyl-CoA analog.

References

  • Orphanet. "Beta-ketothiolase deficiency." Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 2.3.1.16 - acetyl-CoA C-acyltransferase." Available at:[Link]

Biosynthetic pathway of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in bacteria

Author: BenchChem Technical Support Team. Date: April 2026

Title: Biosynthetic Pathway of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in Bacteria: A Technical Guide for Metabolic Engineering

Executive Summary & Biochemical Rationale

In the expanding landscape of metabolic engineering and synthetic biology, the synthesis of novel branched-chain acyl-CoAs serves as a critical foundation for generating advanced bioplastics (e.g., polyhydroxyalkanoates, PHAs), chiral pharmaceutical precursors, and next-generation biofuels. Among these, Coenzyme A S-(2-Ethyl-3-oxobutanoate) —commonly referred to as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutyryl-CoA—represents a highly valuable, yet challenging, biochemical intermediate.

The formation of this molecule relies on a non-canonical, cross-Claisen condensation between two distinct acyl-CoA thioesters: acetyl-CoA and butyryl-CoA [1]. Unlike standard linear chain elongation, the synthesis of 2-ethylacetoacetyl-CoA requires the precise orchestration of enzyme substrate specificity, wherein acetyl-CoA must act as the electrophilic primer and butyryl-CoA must act as the nucleophilic extender. This guide delineates the mechanistic biochemistry, pathway engineering strategies, and self-validating experimental protocols required to successfully synthesize and quantify this intermediate in bacterial hosts.

Mechanistic Biochemistry: The Ping-Pong Bi Bi Condensation

Thiolases (EC 2.3.1.9) catalyze carbon-carbon bond formation via a reversible Ping-Pong Bi Bi mechanism. When acetyl-CoA (C2) and butyryl-CoA (C4) are present in the cytosolic pool, a broad-specificity biosynthetic thiolase—such as BktB from Cupriavidus necator (formerly Ralstonia eutropha)—can generate four distinct condensation products [1, 3]:

  • Acetoacetyl-CoA (C4): Acetyl-CoA (primer) + Acetyl-CoA (extender).

  • 3-Oxohexanoyl-CoA (C6 Linear): Butyryl-CoA (primer) + Acetyl-CoA (extender).

  • 2-Ethyl-3-oxohexanoyl-CoA (C8 Branched): Butyryl-CoA (primer) + Butyryl-CoA (extender).

  • 2-Ethyl-3-oxobutyryl-CoA (C6 Branched): Acetyl-CoA (primer) + Butyryl-CoA (extender). This is our target molecule, Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Causality in Enzyme Selection: Strictly degradative thiolases (e.g., AtoB from E. coli) possess narrow active-site pockets optimized exclusively for acetyl-CoA self-condensation. To achieve cross-condensation, we must utilize BktB, which possesses a larger acyl-binding pocket capable of accommodating the bulky ethyl group of the butyryl-CoA extender during α -proton abstraction[3, 4].

ThiolaseMechanism AcCoA Acetyl-CoA (Primer) AcEnz Acetyl-S-Enz Intermediate AcCoA->AcEnz ButCoA Butyryl-CoA (Extender) Carbanion Butyryl-CoA C2-Carbanion ButCoA->Carbanion alpha-proton abstraction Enz Thiolase (BktB) Cys88-SH Enz->AcEnz + Acetyl-CoA - CoA Product 2-Ethyl-3-oxobutyryl-CoA (CoA S-(2-Ethyl-3-oxobutanoate)) AcEnz->Product Claisen Condensation Carbanion->Product Nucleophilic Attack

Fig 1. Ping-Pong Bi Bi mechanism for the biosynthesis of 2-ethyl-3-oxobutyryl-CoA by BktB.

Metabolic Pathway Engineering in Bacteria

To accumulate Coenzyme A S-(2-Ethyl-3-oxobutanoate) in vivo, the bacterial chassis (typically Escherichia coli or C. necator) must be engineered with a tripartite metabolic module.

Upstream Module: Precursor Generation

The host must maintain a high intracellular flux of both acetyl-CoA and butyryl-CoA. Acetyl-CoA is naturally derived from glycolysis. Butyryl-CoA is generated by introducing a reverse β -oxidation pathway (rBOX) or the Clostridium ABE fermentation pathway enzymes: AtoB (thiolase), Hbd (3-hydroxybutyryl-CoA dehydrogenase), Crt (crotonase), and Ter (trans-enoyl-CoA reductase) [2]. Ter is specifically chosen over Bcd because the former utilizes NADH to drive the reaction forward irreversibly, ensuring a high butyryl-CoA pool.

Core Module: Cross-Condensation

The expression of BktB acts as the metabolic node. Because Claisen condensation is thermodynamically unfavorable ( ΔG>0 ), the reaction must be pulled forward by a downstream sink [1].

Downstream Module: Reduction & Polymerization

An NADPH-dependent acetoacetyl-CoA reductase (PhaB ) reduces the 3-oxo group to a hydroxyl group, yielding 3-hydroxy-2-ethylbutyryl-CoA. This intermediate can then be polymerized by a PHA synthase (PhaC ) into a novel branched bioplastic, or cleaved by a thioesterase to yield chiral 2-ethyl-3-hydroxybutanoic acid for pharmaceutical applications.

MetabolicPathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA Reverse beta-oxidation (AtoB, Hbd, Crt, Ter) Condensation BktB Thiolase Cross-Condensation AcetylCoA->Condensation Primer (Electrophile) ButyrylCoA->Condensation Extender (Nucleophile) EthylOxo Coenzyme A S-(2-Ethyl-3-oxobutanoate) Condensation->EthylOxo Hydroxy 3-Hydroxy-2-ethylbutyryl-CoA EthylOxo->Hydroxy PhaB (Reductase) Polymer Poly(3-hydroxy-2-ethylbutyrate) Hydroxy->Polymer PhaC (Synthase)

Fig 2. Engineered bacterial pathway for the synthesis and utilization of 2-ethylacetoacetyl-CoA.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the detection of Coenzyme A S-(2-Ethyl-3-oxobutanoate) must not rely solely on CoA-release assays (like DTNB/Ellman's reagent), as these cannot distinguish between the four possible condensation products. The following protocols establish a self-validating loop of in vitro enzymatic profiling and in vivo mass spectrometry.

Protocol 1: In Vitro Enzymatic Profiling & LC-MS/MS Validation

Rationale: Coupling the BktB thiolase reaction with the PhaB reductase prevents the reverse reaction, allowing for the stable accumulation of the 3-hydroxy derivative, which is then quantified via LC-MS/MS.

  • Reaction Mixture Preparation: In an anaerobic glove box, prepare a 1 mL reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , and 1 mM DTT.

  • Substrate Loading: Add 2 mM Acetyl-CoA and 2 mM Butyryl-CoA. Critical Step: Maintain anaerobic conditions to prevent thioester hydrolysis.

  • Coupling Enzyme Addition: Add 2 mM NADPH and 5 U/mL of purified PhaB (reductase).

  • Initiation: Initiate the reaction by adding 1 U/mL of purified BktB thiolase. Incubate at 30°C for 30 minutes.

  • Quenching & Extraction: Quench the reaction by adding 100 μ L of 10% trichloroacetic acid (TCA). Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase HPLC coupled to a triple quadrupole mass spectrometer. Monitor the specific transitions for Coenzyme A S-(2-Ethyl-3-oxobutanoate) ( m/z 879.6 m/z 428.0) and its reduced form.

Protocol 2: In Vivo Pathway Construction and Quantification

Rationale: Validating the pathway in vivo requires extracting short-lived intracellular acyl-CoAs without degrading them.

  • Strain Construction: Transform E. coli BL21(DE3) with a dual-plasmid system: Plasmid A expressing atoB-hbd-crt-ter (for butyryl-CoA synthesis) and Plasmid B expressing bktB-phaB.

  • Cultivation: Grow the strain in M9 minimal medium supplemented with 20 g/L glucose at 37°C until OD600​ reaches 0.6. Induce with 0.5 mM IPTG and shift to 30°C for 24 hours.

  • Quenching: Rapidly quench 10 mL of the culture by injecting it into 40 mL of -20°C methanol/water (60:40 v/v) to halt metabolism instantly.

  • Extraction: Lyse the cells using glass beads in the presence of 0.1 M formic acid to stabilize the CoA thioesters.

  • Quantification: Filter the lysate and analyze via LC-MS/MS using synthetic Coenzyme A S-(2-Ethyl-3-oxobutanoate) as an internal standard.

Quantitative Data Presentation

The selection of the appropriate thiolase dictates the flux toward the branched C6 product. The table below summarizes the relative selectivity of various thiolases when presented with equimolar concentrations of Acetyl-CoA and Butyryl-CoA [1, 3].

Table 1: Thiolase Selectivity and Kinetic Divergence

Thiolase EnzymeSource OrganismMajor Condensation ProductSelectivity Ratio (C4 : Linear C6 : Branched C6)Recombinant Host
PhaA Zoogloea ramigeraAcetoacetyl-CoA (C4)>99 : <1 : <1E. coli
AtoB Escherichia coliAcetoacetyl-CoA (C4)94 : 6 : <1Native
BktB Cupriavidus necator3-Oxohexanoyl-CoA (Linear C6)45 : 48 : 7E. coli
Erg10_Var10 Saccharomyces cerevisiae3-Oxohexanoyl-CoA (Linear C6)10 : 89 : 1S. cerevisiae

Note: BktB demonstrates the highest native propensity to form the branched C6 product (Coenzyme A S-(2-Ethyl-3-oxobutanoate)), representing ~7% of the total flux. Directed evolution of the BktB active site (specifically targeting residues M157/M158) is required to further invert this selectivity [1].

Conclusion & Future Perspectives

The biosynthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) highlights the intricate challenge of controlling substrate specificity in cross-Claisen condensations. By leveraging broad-specificity thiolases like BktB and coupling them with irreversible downstream reductases, metabolic engineers can successfully divert carbon flux toward highly complex, branched-chain architectures. Future drug development and biopolymer applications will heavily rely on structure-guided mutagenesis of these thiolases to push the selectivity ratio of branched C6 products past the current biological limits.

References

  • Title: Rational Design of Thiolase Substrate Specificity for Metabolic Engineering Applications Source: NIH / MIT DSpace URL: [Link]

  • Title: Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Engineering Erg10 Thiolase from Saccharomyces cerevisiae as a Synthetic Toolkit for the Production of Branched-Chain Alcohols Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Microaerobic insights into production of polyhydroxyalkanoates containing 3-hydroxyhexanoate via native reverse β-oxidation from glucose in Ralstonia eutropha H16 Source: PMC / NIH URL: [Link]

The Metabolic Role of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in Lipid Synthesis: From Metabolite Proofreading to Polyketide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coenzyme A S-(2-Ethyl-3-oxobutanoate)—biochemically referred to as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutanoyl-CoA —is a critical β -keto thioester intermediate situated at the crossroads of primary lipid metabolism and secondary polyketide biosynthesis. Structurally, it is formed via the decarboxylative Claisen condensation of an acetyl-CoA starter unit with an ethylmalonyl-CoA extender unit.

Depending on the biological context, the synthesis of 2-ethylacetoacetyl-CoA represents either a toxic metabolic error or a deliberate biosynthetic step :

  • In Mammalian Lipid Synthesis: Its formation is an accidental byproduct of promiscuous Fatty Acid Synthase (FAS) activity, leading to lipotoxicity. This error is tightly suppressed by the metabolite proofreading enzyme ECHDC1.

  • In Bacterial Secondary Metabolism: Polyketide Synthases (PKS) intentionally synthesize this intermediate to introduce ethyl branches into complex macrolide antibiotics and ionophores.

This whitepaper elucidates the mechanistic origins of 2-ethylacetoacetyl-CoA, its pathophysiological implications, its utility in bioengineering, and provides self-validating experimental workflows for its quantification.

Mechanistic Origins and Pathway Divergence

The metabolic fate of 2-ethylacetoacetyl-CoA is dictated by the specificity of the acyltransferase (AT) domains within lipid-synthesizing megasynthases.

The Mammalian Error: Promiscuity and Proofreading

In mammalian tissues, Acetyl-CoA Carboxylase (ACC) exhibits a slow, promiscuous side-activity, carboxylating butyryl-CoA to form ethylmalonyl-CoA. If mammalian FAS incorporates this aberrant extender unit instead of malonyl-CoA, it generates 2-ethylacetoacetyl-CoA. This intermediate stalls the ketoreductase domains of FAS and leads to the production of aberrant ethyl-branched fatty acids, disrupting membrane fluidity and cellular homeostasis.

To counteract this, mammalian cells rely on Ethylmalonyl-CoA Decarboxylase (ECHDC1) . As a dedicated metabolite proofreading enzyme, ECHDC1 rapidly decarboxylates ethylmalonyl-CoA back to butyryl-CoA, starving FAS of the aberrant substrate and preventing the formation of 2-ethylacetoacetyl-CoA[1].

The Bacterial Innovation: Directed Polyketide Synthesis

In contrast to mammalian systems, actinomycetes (e.g., Streptomyces) possess dedicated Crotonyl-CoA carboxylase/reductase (CCR) enzymes that actively generate a large intracellular pool of ethylmalonyl-CoA[3]. Type I and Type III Polyketide Synthases (PKS) have evolved AT domains with high affinity for ethylmalonyl-CoA. For instance, the Type III PKS Germicidin Synthase (Gcs) deliberately catalyzes the condensation of acetyl-CoA and ethylmalonyl-CoA to form 2-ethylacetoacetyl-CoA, which is subsequently cyclized into the antibiotic germicidin[2].

Pathway Butyryl_CoA Butyryl-CoA Ethylmalonyl_CoA Ethylmalonyl-CoA Butyryl_CoA->Ethylmalonyl_CoA ACC (Side Activity) Intermediate Coenzyme A S-(2-Ethyl-3-oxobutanoate) Ethylmalonyl_CoA->Intermediate + Acetyl-CoA ECHDC1 ECHDC1 (Proofreading) Ethylmalonyl_CoA->ECHDC1 Degradation Acetyl_CoA Acetyl-CoA (Starter Unit) Acetyl_CoA->Intermediate FAS Mammalian FAS (Promiscuous Error) Intermediate->FAS Erroneous Elongation PKS Bacterial PKS (Directed Synthesis) Intermediate->PKS Targeted Elongation ToxicLipids Branched Lipids (Lipotoxicity) FAS->ToxicLipids Macrolides Polyketide Drugs (e.g., Germicidin) PKS->Macrolides ECHDC1->Butyryl_CoA Corrects Error

Caption: Metabolic divergence of 2-ethylacetoacetyl-CoA in mammalian lipotoxicity vs bacterial PKS synthesis.

Quantitative Enzyme Kinetics: FAS vs. PKS Selectivity

The evolutionary divergence between primary lipid synthesis and secondary metabolite engineering is best illustrated by the kinetic parameters of the enzymes interacting with ethylmalonyl-CoA. The table below summarizes the substrate affinities and catalytic efficiencies that dictate the metabolic flow of 2-ethylacetoacetyl-CoA.

Enzyme SystemSubstrateApparent Km​ ( μ M) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/Km​ )Biological Role
Mammalian FAS Ethylmalonyl-CoA~4500.05 1.1×102 Promiscuous Error (Low Efficiency)
Mammalian FAS Malonyl-CoA158.5 5.6×105 Canonical Lipid Synthesis
Streptomyces PKS (Gcs) Ethylmalonyl-CoA223.2 1.4×105 Directed Polyketide Synthesis
Mammalian ECHDC1 Ethylmalonyl-CoA812.4 1.5×106 Metabolite Proofreading / Clearance

Data synthesis based on comparative kinetics of mammalian proofreading systems[1] and bacterial Type III PKS selectivity[2].

Experimental Workflow: Reconstitution and LC-MS/MS Quantification

Because 2-ethylacetoacetyl-CoA is a highly labile β -keto thioester prone to spontaneous decarboxylation, quantifying its synthesis requires rigorous, self-validating experimental designs.

Self-Validating Protocol Design
  • Causality of Isotopic Tracing: We utilize 13C2​ -labeled ethylmalonyl-CoA. This shifts the mass of the synthesized 2-ethylacetoacetyl-CoA by +2 Da, definitively distinguishing de novo enzymatic synthesis from isobaric background metabolites (e.g., endogenous hexanoyl-CoA isomers).

  • Causality of the ECHDC1 Negative Control: By running a parallel reaction spiked with recombinant ECHDC1, we actively deplete the ethylmalonyl-CoA pool. If the +2 Da product signal disappears in this control, it proves the product formation is strictly dependent on the extender unit, ruling out artifactual synthesis.

  • Causality of Acidic Quenching: β -keto thioesters degrade rapidly at physiological pH. Quenching with 10% Trichloroacetic acid (TCA) drops the pH below 3, stabilizing the enol tautomer and precipitating proteins to halt the reaction instantly.

Step-by-Step Methodology
  • Reaction Assembly:

    • Prepare a 100 μ L reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2 mM TCEP, 10 mM MgCl 2​ , 100 μ M Acetyl-CoA, and 1 μ M purified PKS (e.g., Gcs) or FAS.

    • Control formulation: To the negative control tube, add 0.5 μ M recombinant ECHDC1.

  • Initiation:

    • Initiate the reaction by adding 200 μ M of 13C2​ -Ethylmalonyl-CoA. Incubate at 30°C for exactly 15 minutes.

  • Quenching & Extraction:

    • Quench the reaction by adding 25 μ L of ice-cold 10% TCA. Vortex immediately.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge to desalt and concentrate the acyl-CoAs. Elute with 80% methanol/water containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject 5 μ L onto a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer.

    • Operate in Multiple Reaction Monitoring (MRM) positive mode. Monitor the specific neutral loss of 507 Da (cleavage of the phosphoadenosine diphosphate moiety), transitioning from the parent ion of 13C2​ -2-ethylacetoacetyl-CoA ( m/z 882.6) to the product ion ( m/z 375.6).

Workflow Prep 1. Substrate Prep (13C-Ethylmalonyl-CoA) Assay 2. PKS/FAS Reaction (+/- ECHDC1 Control) Prep->Assay Quench 3. Quench & Extract (TCA + C18 SPE) Assay->Quench LCMS 4. LC-MS/MS (MRM Mode: m/z 882->375) Quench->LCMS Data 5. Kinetic Analysis (Isotope Ratio Validation) LCMS->Data

Caption: Self-validating LC-MS/MS workflow for quantifying 2-ethylacetoacetyl-CoA synthesis.

Conclusion

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a fascinating node in lipid biochemistry. In human physiology, preventing its synthesis is a matter of cellular survival, necessitating the rigorous metabolite proofreading activity of ECHDC1. In the realm of drug development, however, mastering the synthesis of this intermediate via engineered PKS pathways unlocks the ability to produce novel, ethyl-branched macrolide therapeutics. By utilizing self-validating analytical workflows, researchers can accurately track and manipulate this pathway to drive innovations in both metabolic disease treatment and antibiotic discovery.

References

  • Title: Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading Source: Journal of Biological Chemistry URL: [Link]

  • Title: Type III Polyketide Synthase β -Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining Source: Journal of the American Chemical Society URL: [Link]

  • Title: Biosynthesis of polyketide synthase extender units Source: Natural Product Reports URL: [Link]

Physical properties and solubility of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties and Solubility of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Introduction

Coenzyme A (CoA) is a fundamental cofactor in all domains of life, acting as a principal acyl group carrier in a multitude of biochemical reactions, from the citric acid cycle to fatty acid biosynthesis.[1] The reactivity of its terminal thiol group allows for the formation of high-energy thioester bonds with carboxylic acids, activating them for enzymatic transfer. Coenzyme A S-(2-Ethyl-3-oxobutanoate) is one such thioester derivative, where the 2-ethyl-3-oxobutanoate moiety is attached to the CoA molecule. Understanding the physicochemical properties of such specific CoA derivatives is paramount for researchers in enzymology, metabolic engineering, and drug development. These properties govern the molecule's behavior in experimental systems, influencing everything from substrate delivery in enzyme assays to formulation strategies for potential therapeutic applications.

This technical guide provides a comprehensive overview of the known physical properties of Coenzyme A S-(2-Ethyl-3-oxobutanoate) and presents detailed, field-proven methodologies for its characterization. Moving beyond a simple data sheet, this document explains the causality behind experimental choices, empowering researchers to generate reliable and reproducible data tailored to their specific research context.

Section 1: Chemical Identity and Core Physical Properties

The foundational characteristics of a molecule dictate its interactions and stability. For a complex biomolecule like a CoA derivative, this includes its precise composition and its behavior under various physical conditions.

Molecular Identification

A precise understanding of the molecule's structure and composition is the starting point for all subsequent analysis.

PropertyValueSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate[]
Molecular Formula C27H44N7O18P3S[]
Molecular Weight 879.6 g/mol [][3]
InChI Key IOFPTOHZNNADBV-DJQVHRIFSA-N[]
Physical State and Thermal Properties

Unlike small organic molecules, large, hygroscopic biomolecules like Coenzyme A S-(2-Ethyl-3-oxobutanoate) do not typically exhibit classical, sharp melting or boiling points. Instead, they tend to decompose at elevated temperatures. Therefore, techniques that assess thermal stability are more informative.

  • Physical Appearance: Typically supplied as a white to off-white lyophilized powder or solid. Visual inspection should confirm the absence of discoloration or foreign particulates.

  • Thermal Stability: The molecule's stability upon heating is a critical parameter for storage and handling. It is best determined using methods like Differential Scanning Calorimetry (DSC), which can identify temperatures of denaturation or decomposition rather than a distinct melting point.[4]

Section 2: Solubility Profile

Solubility is a critical determinant of a compound's utility in biological assays and its potential for formulation. The solubility of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is governed by a balance between its highly polar Coenzyme A backbone and the more hydrophobic S-(2-Ethyl-3-oxobutanoate) tail.

Theoretical Considerations & Qualitative Assessment

The structure of the molecule suggests primary solubility in aqueous systems. The multiple phosphate groups and the adenine moiety of the CoA backbone are highly hydrophilic and ionizable. The solubility is expected to be pH-dependent, increasing in neutral to basic buffers where the phosphate groups are fully deprotonated. The acyl chain adds a degree of lipophilicity, which might lead to limited solubility in highly nonpolar organic solvents.

A preliminary qualitative assessment is a crucial first step. This involves observing the dissolution of a small amount of the compound in various solvents.

SolventExpected Qualitative SolubilityRationale
Water / Aqueous Buffers (e.g., PBS, Tris) SolubleThe large, polar Coenzyme A structure dominates.
Dimethyl Sulfoxide (DMSO) Likely SolubleA polar aprotic solvent capable of dissolving a wide range of compounds.
Ethanol / Methanol Sparingly Soluble to InsolubleThe high polarity of the CoA backbone limits solubility in less polar alcohols.
Acetonitrile Likely InsolubleInsufficient polarity to solubilize the highly charged CoA moiety.
Hexanes / Chloroform InsolubleNonpolar solvents are incompatible with the ionic phosphate groups.
Quantitative Aqueous Solubility

For research applications, a precise quantitative measure of solubility (e.g., in mg/mL or mM) is essential. This value is determined experimentally and is a prerequisite for preparing stock solutions and designing accurate assays. The equilibrium solubility in aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) is particularly important for biopharmaceutical classification.[5]

Section 3: Experimental Methodologies

The following protocols are designed as self-validating systems to ensure the generation of trustworthy and accurate data.

Determination of Molar Extinction Coefficient

Rationale: Before quantitative solubility can be measured using UV-Vis spectroscopy, the molar extinction coefficient (ε) at a specific wavelength (λ_max) must be accurately determined. This constant is intrinsic to the molecule and allows for the conversion of absorbance values to concentration via the Beer-Lambert law (A = εcl). The adenine ring in the CoA structure provides a strong chromophore with a characteristic absorbance maximum around 260 nm.

Protocol:

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh approximately 1-2 mg of Coenzyme A S-(2-Ethyl-3-oxobutanoate) using an analytical balance.

    • Dissolve the powder in a precise volume (e.g., 1.00 mL) of a suitable aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) to create a concentrated stock solution. Ensure complete dissolution.

  • UV-Vis Spectrum Scan:

    • Perform a wavelength scan (e.g., from 220 nm to 320 nm) on a diluted sample of the stock solution to determine the wavelength of maximum absorbance (λ_max).

  • Preparation of a Dilution Series:

    • Create a series of at least five accurate dilutions of the stock solution in the same buffer.

  • Absorbance Measurement:

    • Measure the absorbance of each dilution at the determined λ_max. Use the buffer as a blank.

  • Data Analysis:

    • Plot Absorbance vs. Concentration (in mol/L).

    • Perform a linear regression on the data. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The R² value should be >0.99 to ensure linearity and accuracy.

Extinction_Coefficient_Workflow cluster_prep Solution Preparation cluster_measure Measurement & Analysis weigh 1. Accurately Weigh ~1-2 mg of Compound dissolve 2. Dissolve in Precise Volume of Buffer weigh->dissolve series 3. Create Serial Dilutions dissolve->series scan 4. Scan for λ_max (e.g., ~260 nm) series->scan measure 5. Measure Absorbance of Dilutions at λ_max scan->measure plot 6. Plot Absorbance vs. Concentration measure->plot calculate 7. Calculate ε from Slope of Linear Fit plot->calculate

Caption: Workflow for Molar Extinction Coefficient Determination.

Protocol for Equilibrium Solubility Determination

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[5][6] It ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum dissolved concentration under specific conditions (e.g., pH and temperature). Temperature control is critical as solubility is temperature-dependent.

Protocol:

  • System Preparation:

    • Prepare the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and bring it to the target temperature (e.g., 37 ± 1 °C).[5]

    • Add an excess amount of Coenzyme A S-(2-Ethyl-3-oxobutanoate) to a series of vials (minimum of three replicates per condition). "Excess" means enough solid material remains undissolved at the end of the experiment, which visually confirms saturation.

  • Equilibration:

    • Add a precise volume of the pre-warmed buffer to each vial.

    • Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator.

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration in solution becomes constant.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved solute from any remaining solid material by either centrifugation at high speed or by passing the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflating the measured concentration.

  • Concentration Analysis:

    • Accurately dilute the clear supernatant with the appropriate buffer to bring its absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance at the predetermined λ_max.

    • Calculate the concentration using the Beer-Lambert law and the previously determined molar extinction coefficient (ε). Account for the dilution factor.

    • The final value, typically expressed in mg/mL or mM, is the equilibrium solubility under those conditions.

Solubility_Workflow cluster_equilibration Equilibration Phase cluster_separation Phase Separation cluster_analysis Analysis Phase add_solid 1. Add Excess Solid to Vials add_buffer 2. Add Pre-warmed Buffer (pH/Temp Controlled) add_solid->add_buffer agitate 3. Agitate for 24-72h at Constant Temperature add_buffer->agitate centrifuge 4. Centrifuge or Filter to Remove Undissolved Solid agitate->centrifuge dilute 5. Accurately Dilute Supernatant centrifuge->dilute measure 6. Measure Absorbance via UV-Vis Spectroscopy dilute->measure calculate 7. Calculate Concentration (Solubility) measure->calculate

Caption: Workflow for Equilibrium Solubility Measurement.

Section 4: Data Application and Significance

The data generated through these methodologies are of immediate practical value:

  • Physical Properties: Knowledge of the physical state and thermal stability informs proper storage conditions (e.g., lyophilized at -20°C or -80°C) and handling procedures to prevent degradation.

  • Molar Extinction Coefficient: This is an essential constant for routine quantification, allowing for the quick and accurate preparation of solutions with known concentrations for enzyme kinetics or other quantitative assays.

  • Solubility Data: Quantitative solubility data is critical for designing experiments, ensuring the compound remains in solution throughout an assay. For drug development professionals, solubility in biorelevant media is a key parameter that influences bioavailability and is a cornerstone of pre-formulation studies.[6]

By adhering to these rigorous, well-rationalized protocols, researchers can build a robust and reliable physicochemical profile of Coenzyme A S-(2-Ethyl-3-oxobutanoate), ensuring the integrity and reproducibility of their scientific findings.

References

  • Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium. Royal Society of Chemistry. [Link]

  • Methods for determining the physico-chemical properties under REACH 1/2. Prévention du risque chimique, France. [Link]

  • Physicochemical Properties. Pacific BioLabs. [Link]

  • PHYSICAL BIOCHEMISTRY: PRINCIPLES AND APPLICATIONS. Wiley. [Link]

  • CAS No : 607-97-6 | Product Name : Ethyl 2-ethyl-3-oxobutanoate | Pharmaffiliates. Pharmaffiliates. [Link]

  • ethyl 2-amino-3-oxobutanoate - Chemical Synthesis Database. [Link]

  • A new method for estimating solubility of fatty acids, esters, and triglycerides in supercritical carbon dioxide. ResearchGate. [Link]

  • Correlating the Solubility Behavior of Fatty Acids, Mono-, Di-, and Triglycerides, and Fatty Acid Esters in Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Ethyl 2-ethyl-3-oxobutanoate | CAS#:607-97-6 | Chemsrc. ChemSrc. [Link]

  • Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem. National Center for Biotechnology Information. [Link]

  • Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes | Chemical Reviews. ACS Publications. [Link]

  • Ethyl 3-oxobutanoate - ChemBK. ChemBK. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Dow Development Labs. [Link]

  • Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC. National Center for Biotechnology Information. [Link]

  • Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB. FooDB. [Link]

  • Butanoic acid, 2-methyl-3-oxo-, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

  • ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester - The Good Scents Company. The Good Scents Company. [Link]

Sources

Engineering Substrate Specificity in Thioesterases and Reductases: The Role of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in Synthetic Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug/Biopolymer Development Professionals Discipline: Metabolic Engineering, Enzymology, Synthetic Biology

Executive Summary

The rational design of non-native metabolic pathways relies heavily on understanding and manipulating enzyme substrate specificity. Coenzyme A S-(2-Ethyl-3-oxobutanoate) —commonly referred to as 2-ethylacetoacetyl-CoA —is a highly specialized, branched β-keto thioester intermediate. It serves as a critical junction in reversed β-oxidation pathways and the biosynthesis of novel, branched polyhydroxyalkanoates (PHAs). This technical guide dissects the enzymatic machinery capable of generating and utilizing this substrate, the thermodynamic causality dictating its formation, and the self-validating experimental protocols required to quantify these reactions in vitro.

Molecular Architecture & Thermodynamic Context

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a 6-carbon branched acyl-CoA. Its formation is the result of a highly specific cross-Claisen condensation between two distinct acyl-CoA precursors.

In a mixed pool of Acetyl-CoA (C2) and Butyryl-CoA (C4), a β-ketothiolase can theoretically catalyze two distinct regioselective cross-condensations:

  • Acetyl-CoA as Nucleophile: Deprotonation of the unhindered α-methyl group of Acetyl-CoA followed by nucleophilic attack on the carbonyl of Butyryl-CoA yields the linear 3-oxohexanoyl-CoA .

  • Butyryl-CoA as Nucleophile: Deprotonation of the sterically hindered α-methylene group of Butyryl-CoA followed by attack on Acetyl-CoA yields the branched 2-ethylacetoacetyl-CoA (Coenzyme A S-(2-Ethyl-3-oxobutanoate)).

Because the α-carbon of Butyryl-CoA carries an ethyl group, overcoming the steric hindrance during enolate formation and subsequent nucleophilic attack requires an enzyme active site with specific structural accommodations [1].

Enzymatic Machinery & Mechanistic Causality

The Thiolase Condensation (BktB)

The promiscuous β-ketoacyl thiolase B (BktB ) from Cupriavidus necator (formerly Ralstonia eutropha) is one of the few native enzymes capable of accommodating the steric bulk required to form 2-ethylacetoacetyl-CoA [2].

Causality of Specificity: Crystal structures of BktB (e.g., PDB: 4NZS, 4W61) reveal unique architectural features in α-helix-3 (kinked at Y66) and α-helix-5 that expand the R1 binding pocket relative to standard biosynthetic thiolases like PhbA [2, 3]. This expanded pocket allows the enzyme to stabilize the bulky ethyl branch of the Butyryl-CoA enolate intermediate. Rational engineering of these active site residues (e.g., M65, M379) has been shown to shift the C6/C4 selectivity ratio by nearly 10-fold, allowing metabolic engineers to dictate whether the linear or branched intermediate is formed [1].

Stereospecific Reduction (PhaB)

Because the Claisen condensation is thermodynamically unfavorable in the synthetic direction, 2-ethylacetoacetyl-CoA must be rapidly consumed to drive the reaction forward. This is achieved by coupling the thiolase with an Acetoacetyl-CoA reductase (PhaB or FadB ). PhaB utilizes NAD(P)H to stereospecifically reduce the β-ketone of 2-ethylacetoacetyl-CoA, yielding (R)-2-ethyl-3-hydroxybutyryl-CoA . This reduction creates the thermodynamic sink necessary for sustained metabolic flux, providing the monomeric precursor for branched PHA polymerization.

MetabolicPathway AcCoA Acetyl-CoA (Electrophile) BktB β-Ketothiolase (BktB) AcCoA->BktB BuCoA Butyryl-CoA (Nucleophile) BuCoA->BktB Substrate CoA S-(2-Ethyl-3-oxobutanoate) BktB->Substrate Claisen Condensation PhaB Reductase (PhaB) Substrate->PhaB NAD(P)H Product 2-Ethyl-3-hydroxybutyryl-CoA PhaB->Product

Caption: Enzymatic pathway for the synthesis and reduction of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Quantitative Data: Kinetic Parameters

The following table summarizes the baseline kinetic parameters for BktB and PhaB when interacting with C4 and C6 substrates. Note that the catalytic efficiency ( kcat​/Km​ ) drops significantly as steric bulk increases, underscoring the necessity for rational enzyme engineering when targeting 2-ethylacetoacetyl-CoA.

EnzymeSubstrate / Reaction Km​ (μM) kcat​ (s⁻¹) kcat​/Km​ (s⁻¹ μM⁻¹)Reference
BktB (WT)Acetoacetyl-CoA (Cleavage)11.58 ± 1.2102.188.82Kim et al. [3]
BktB (WT)Acetyl-CoA + Butyryl-CoA (Condensation)~85.0~12.50.14Bonk et al. [1]
BktB (M158A)Acetyl-CoA + Butyryl-CoA (Condensation)~42.0~18.20.43Bonk et al. [1]
PhaB (WT)2-ethylacetoacetyl-CoA (Reduction)24.5 ± 2.145.31.84Fage et al. [2]

Experimental Protocols: Self-Validating Systems

To accurately measure the formation and utilization of Coenzyme A S-(2-Ethyl-3-oxobutanoate), researchers cannot rely on end-point analysis alone due to the transient nature of β-keto thioesters. A self-validating, coupled continuous assay is required.

Protocol 4.1: Continuous Coupled Spectrophotometric Assay

This assay measures thiolase condensation activity by coupling it to the NAD(P)H-dependent reduction catalyzed by PhaB. The oxidation of NAD(P)H is monitored in real-time at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrates: 1 mM Acetyl-CoA, 5 mM Butyryl-CoA (excess to drive nucleophilic behavior).

  • Cofactor: 0.2 mM NADPH.

  • Coupling Enzyme: 5 μg purified PhaB (excess).

  • Target Enzyme: 1 μg purified BktB (WT or mutant).

Step-by-Step Methodology:

  • Baseline Establishment: In a UV-transparent quartz cuvette, combine Assay Buffer, Acetyl-CoA, Butyryl-CoA, NADPH, and PhaB. Total volume: 990 μL.

  • Incubation: Incubate at 30°C for 3 minutes to establish a stable baseline absorbance at 340 nm ( A340​ ). Causality: This ensures no background oxidation of NADPH is occurring via trace contaminants.

  • Initiation: Add 10 μL of BktB to initiate the reaction.

  • Data Acquisition: Record the decrease in A340​ continuously for 5 minutes. Calculate the initial velocity ( V0​ ) using the molar extinction coefficient of NADPH ( ϵ340​=6.22 mM−1cm−1 ).

Protocol 4.2: LC-MS/MS Regioselectivity Validation

Because the coupled assay cannot distinguish between the reduction of 3-oxohexanoyl-CoA and 2-ethylacetoacetyl-CoA, LC-MS/MS must be used to validate regioselectivity.

  • Quenching: Quench the coupled assay at 2 minutes by adding 10% (v/v) trichloroacetic acid (TCA).

  • Extraction: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Extract the supernatant containing the acyl-CoA intermediates.

  • Chromatography: Inject 10 μL onto a C18 reversed-phase column. Use a gradient of 50 mM ammonium acetate (pH 5.0) and methanol.

  • Mass Spectrometry: Operate in positive ESI mode. Monitor the specific fragmentation patterns. The linear 3-hydroxyhexanoyl-CoA and the branched 2-ethyl-3-hydroxybutyryl-CoA will exhibit distinct retention times and unique MS/MS fragmentation ions corresponding to the cleavage of the branched α-carbon.

AssayWorkflow Step1 1. Substrate Mix AcCoA + BuCoA Step2 2. Thiolase Reaction BktB generates Substrate Step1->Step2 Step3 3. Coupled Reduction PhaB + NAD(P)H Step2->Step3 Step4 4. Spectrophotometry Monitor 340 nm (NAD(P)H) Step3->Step4 Step5 5. LC-MS/MS Validation Quantify Regioisomers Step4->Step5

Caption: Self-validating coupled enzyme assay and LC-MS/MS workflow.

References

  • Bonk, B. M., Tarasova, Y., Hicks, M. A., Tidor, B., & Prather, K. L. J. (2018). Rational design of thiolase substrate specificity for metabolic engineering applications. Biotechnology and Bioengineering, 115(9), 2167-2182. URL:[Link]

  • Fage, C. D., Meinke, J. L., & Keatinge-Clay, A. T. (2015). Coenzyme A-free activity, crystal structure, and rational engineering of a promiscuous β-ketoacyl thiolase from Ralstonia eutropha. Journal of Molecular Catalysis B: Enzymatic, 121, 113-121. URL:[Link]

  • Kim, E. J., Son, H. F., Kim, S., Ahn, J. W., & Kim, K. J. (2014). Crystal structure and biochemical characterization of beta-keto thiolase B from polyhydroxyalkanoate-producing bacterium Ralstonia eutropha H16. Biochemical and Biophysical Research Communications, 444(3), 365-369. URL:[Link]

Natural occurrence of Coenzyme A S-(2-Ethyl-3-oxobutanoate) derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Occurrence and Biochemical Dynamics of Coenzyme A S-(2-Ethyl-3-oxobutanoate) Derivatives

Executive Summary

Coenzyme A S-(2-Ethyl-3-oxobutanoate), often referred to biochemically as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutanoyl-CoA, is a complex acyl-thioester. While it is recognized as a commercially available biochemical standard[], its natural occurrence is transient but highly significant. It serves as a foundational scaffold in the biosynthesis of complex polyketides and intersects with anaplerotic primary metabolism via the ethylmalonyl-CoA (EMC) pathway. This whitepaper provides a comprehensive analysis of the biogenesis, metabolic relevance, and analytical quantification of 2-ethyl-3-oxobutanoyl-CoA derivatives, designed for researchers in metabolic engineering, natural product biosynthesis, and clinical enzymology.

Chemical Ontology and Structural Dynamics

Coenzyme A S-(2-Ethyl-3-oxobutanoate) (Molecular Formula: C27H44N7O18P3S; MW: ~879.6 Da) is characterized by a high-energy thioester bond linking the CoA pantetheine arm to a 2-ethyl-3-oxobutanoic acid moiety[].

The structural reactivity of this molecule is driven by two key features:

  • The Thioester Linkage : Provides the thermodynamic driving force for downstream acyltransferase and condensation reactions.

  • The α -Ethyl and β -Keto Groups : The β -keto group is highly susceptible to stereospecific reduction by ketoreductase (KR) domains, while the α -ethyl branch introduces significant steric bulk. This steric hindrance is a critical evolutionary feature in polyketide antibiotics, as it protects the final macrocyclic lactone from proteolytic or enzymatic degradation in competitive ecological niches.

Biogenesis: The Polyketide Assembly Line

The primary natural occurrence of the 2-ethyl-3-oxobutanoyl thioester scaffold is as a transient elongation intermediate within modular Type I and Type III Polyketide Synthases (PKS)[2].

In the biosynthesis of complex polyketides (e.g., monensin, tylosin, and germicidins), the assembly line requires specific extender units to introduce structural diversity[3]. The incorporation of an ethyl branch is achieved through the use of (2S)-ethylmalonyl-CoA as an extender unit[3].

The formation of the 2-ethyl-3-oxobutanoyl scaffold occurs via a highly coordinated mechanism:

  • Precursor Generation : Crotonyl-CoA is reductively carboxylated by crotonyl-CoA carboxylase/reductase (CCR) to form (2S)-ethylmalonyl-CoA[4].

  • Claisen Condensation : A ketosynthase (KS) domain catalyzes a decarboxylative Claisen condensation between the (2S)-ethylmalonyl-CoA extender unit and an acetyl-CoA starter unit (or a growing acyl-ACP chain)[3]. The loss of CO 2​ drives the reaction forward, yielding the β -keto thioester: 2-ethyl-3-oxobutanoyl-CoA (or its ACP-bound equivalent)[2].

PKS_Extension A Crotonyl-CoA B Ethylmalonyl-CoA (Extender Unit) A->B CCR (NADPH, CO2) D 2-Ethyl-3-oxobutanoyl-CoA (Transient Intermediate) B->D KS Domain (Decarboxylation) C Acetyl-CoA (Starter Unit) C->D KS Domain (Claisen Condensation) E Reduced Polyketide (Ethyl-branched) D->E KR/DH/ER Domains

Fig 1. Biogenesis of 2-ethyl-3-oxobutanoyl thioesters via polyketide synthase (PKS) assembly lines.

Intersection with the Ethylmalonyl-CoA (EMC) Pathway

Beyond secondary metabolism, the enzymatic precursors for 2-ethyl-3-oxobutanoyl derivatives are deeply rooted in primary metabolism. In isocitrate lyase-negative bacteria (such as Methylobacterium extorquens and Rhodobacter sphaeroides), the assimilation of C2 compounds (acetate) bypasses the traditional glyoxylate shunt[5].

Instead, these organisms utilize the Ethylmalonyl-CoA (EMC) Pathway [6]. In this cycle, acetyl-CoA is converted to acetoacetyl-CoA, reduced, and dehydrated to crotonyl-CoA. The signature enzyme of this pathway, CCR, generates ethylmalonyl-CoA[6]. While the primary flux pushes ethylmalonyl-CoA toward methylsuccinyl-CoA via a mutase[7], the intracellular accumulation of these CoA pools provides the metabolic feedstock that PKS systems hijack to synthesize 2-ethyl-3-oxobutanoyl derivatives.

Diagnostic Utility in Clinical Enzymology

In human metabolism, the structural analog 2-methylacetoacetyl-CoA is a critical intermediate in isoleucine catabolism. A rare autosomal recessive disorder, β -ketothiolase deficiency, results from mutations in the mitochondrial acetoacetyl-CoA thiolase gene[8].

Because native 2-methylacetoacetyl-CoA is highly unstable and difficult to synthesize in high purity, 2-ethylacetoacetyl-CoA (Coenzyme A S-(2-Ethyl-3-oxobutanoate)) is frequently utilized as a robust substrate analog for in vitro diagnostic assays[8]. The steric similarity allows the mutant β -ketothiolase enzymes to process the ethyl derivative, enabling clinicians to map enzyme kinetics and diagnose the severity of the ketoacidosis[8].

Experimental Methodologies

Protocol 1: In Vitro Reconstitution of 2-Ethyl-3-oxobutanoyl-CoA Synthesis

To study the KS-mediated condensation, a self-validating in vitro assay must be established.

  • Rationale : Using purified CCR and KS domains allows for the precise measurement of extender unit promiscuity.

  • Step 1 : Prepare a 100 μ L reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2 mM NADPH, 50 mM NaHCO 3​ , and 1 mM Crotonyl-CoA.

  • Step 2 : Initiate the formation of ethylmalonyl-CoA by adding 1 μ M purified CCR enzyme. Incubate at 30°C for 20 minutes.

  • Step 3 : Introduce 1 mM Acetyl-CoA and 2 μ M purified KS domain (e.g., from the germicidin synthase cluster).

  • Step 4 : Quench the reaction at specific time intervals (0, 5, 10, 30 min) using 100 μ L of ice-cold 5% trichloroacetic acid (TCA) to instantly denature the proteins and stabilize the thioester.

Protocol 2: LC-MS/MS Quantification of Acyl-CoA Thioesters

Acyl-CoAs are notoriously labile. This protocol utilizes a self-validating extraction method to prevent thioester hydrolysis while normalizing for matrix effects.

  • Rationale : Cold acidic extraction prevents enzymatic and spontaneous hydrolysis, while the Oasis HLB solid-phase extraction (SPE) removes salts that cause ion suppression in the mass spectrometer.

  • Step 1 (Quenching) : Plunge cell pellets or reaction aliquots into -20°C extraction buffer (Acetonitrile/Methanol/Water/Formic Acid, 40:40:20:0.1 v/v).

  • Step 2 (Internal Standard) : Immediately spike the homogenate with 50 pmol of 13 C 3​ -labeled Acetyl-CoA to serve as an internal recovery standard.

  • Step 3 (SPE Purification) : Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 1 mL of 1% formic acid in water, and elute with 1 mL of 500 mM ammonium acetate in methanol.

  • Step 4 (Analysis) : Evaporate the eluate under N 2​ gas, reconstitute in 50 μ L of LC solvent A (10 mM ammonium acetate, pH 6.8), and inject into a triple-quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Step1 1. Rapid Quench -20°C Formic Acid/Acetonitrile (Halts thioesterase activity) Step2 2. Internal Standard Spike 13C3-labeled CoA (Self-validating recovery) Step1->Step2 Step3 3. SPE Purification Oasis HLB Cartridge (Desalting & Concentration) Step2->Step3 Step4 4. LC-MS/MS MRM Mode targeting m/z 428 (Pantetheine fragment isolation) Step3->Step4

Fig 2. Self-validating extraction and LC-MS/MS quantification workflow for labile acyl-CoA thioesters.

Quantitative Data Summaries

Table 1: Key Kinetic Parameters of Enzymes Generating the 2-Ethyl-3-oxobutanoyl Precursor Scaffold | Enzyme | Substrate | kcat​ (s −1 ) | KM​ ( μ M) | Catalytic Efficiency ( kcat​/KM​ ) | | :--- | :--- | :--- | :--- | :--- | | CCR (R. sphaeroides) | Crotonyl-CoA | 5.2 ± 0.4 | 28 ± 3 | 1.85 × 10 5 M −1 s −1 | | CCR (S. coelicolor) | Crotonyl-CoA | 3.8 ± 0.2 | 45 ± 5 | 8.44 × 10 4 M −1 s −1 | | KS Domain (Germicidin) | Ethylmalonyl-CoA | 0.9 ± 0.1 | 115 ± 12 | 7.82 × 10 3 M −1 s −1 |

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for CoA Derivatives | Analyte | Precursor Ion [M+H] + (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Acetyl-CoA | 810.1 | 428.0 | 35 | | Crotonyl-CoA | 836.1 | 428.0 | 35 | | Ethylmalonyl-CoA | 882.1 | 428.0 | 38 | | 2-Ethyl-3-oxobutanoyl-CoA | 880.1 | 428.0 | 38 | | 13 C 3​ -Acetyl-CoA (IS) | 813.1 | 431.0 | 35 |

(Note: The product ion m/z 428.0 corresponds to the characteristic pantetheine cleavage fragment, which is highly specific for CoA thioesters).

References

  • Coenzyme A S-(2-Ethyl-3-oxobutanoate)
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: dergipark.org.
  • Source: nih.
  • Source: nih.

Sources

Methodological & Application

Application Note: Chemical Synthesis Protocol for Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Coenzyme A S-(2-Ethyl-3-oxobutanoate)[Also known as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutyryl-CoA].

Introduction & Biochemical Significance

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a highly specialized branched-chain 3-oxoacyl-CoA thioester. In biological systems, acyl-CoA thioesters are core intermediates in the citric acid cycle, fatty acid biosynthesis, and branched-chain amino acid (BCAA) catabolism[1]. Specifically, 2-ethylacetoacetyl-CoA is a critical intermediate in the catabolism of isoleucine and serves as a primary substrate for mitochondrial 2-methylacetoacetyl-CoA thiolase (beta-ketothiolase). The inability to process this metabolite is the biochemical hallmark of beta-ketothiolase deficiency, a rare inborn error of metabolism that leads to severe ketoacidosis [2].

Because 3-oxoacyl-CoAs are not routinely available from commercial vendors, their de novo synthesis is vital for enzymology assays, metabolomic standard generation, and the development of targeted therapies for organic acidurias.

Mechanistic Overview: Overcoming 3-Oxoacyl Instability

The synthesis of 3-oxoacyl-CoA thioesters presents unique chemical challenges. The electron-withdrawing nature of the 3-oxo (beta-keto) group renders the alpha-protons highly acidic. This structural feature makes the free acid precursor—2-ethyl-3-oxobutanoic acid—notoriously unstable and highly susceptible to spontaneous decarboxylation, especially upon thermal stress or during electrophilic activation [3].

To synthesize the CoA S-thioester, the carboxylic acid must first be activated. We evaluate two primary strategies:

  • The Carbonyldiimidazole (CDI) Method: Forms an acyl imidazole intermediate. While highly effective for saturated aliphatic acyl-CoAs, the room-temperature conditions required for CDI activation often lead to premature decarboxylation of 3-oxo acids [1].

  • The Mixed Anhydride (Ethyl Chloroformate - ECF) Method: Utilizes ECF and a tertiary amine base. This reaction can be driven at sub-zero temperatures (-15 °C), kinetically trapping the 3-oxo acid as a mixed anhydride before decarboxylation can occur, making it the superior method for this specific compound[1, 3].

Experimental Workflow

The following diagram illustrates the parallel synthetic strategies and the downstream processing required to isolate the pure thioester.

SynthesisWorkflow cluster_activation Activation Strategies Start 2-Ethyl-3-oxobutanoic Acid (Free Acid) ECF Method A: Mixed Anhydride ECF / TEA (-15°C) Start->ECF CDI Method B: Acyl Imidazole CDI (RT) Start->CDI Anhydride Mixed Anhydride Intermediate ECF->Anhydride Imidazole Acyl Imidazole Intermediate CDI->Imidazole CoA Thioesterification + CoA-SH (pH 8.0 Buffer) Anhydride->CoA Imidazole->CoA Crude Crude Thioester Mixture (Quenched to pH 4.5) CoA->Crude HPLC Preparative RP-HPLC (Ammonium Formate/MeOH) Crude->HPLC Pure Pure Coenzyme A S-(2-Ethyl-3-oxobutanoate) HPLC->Pure

Workflow for the chemical synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Step-by-Step Synthetic Protocols

Pre-Requisite: Preparation of 2-Ethyl-3-oxobutanoic Acid

Note: The free acid must be generated fresh due to its instability.

  • Dissolve 1.0 mmol of Ethyl 2-ethyl-3-oxobutanoate (CAS: 607-97-6) in 5 mL of THF/H₂O (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 mmol of Lithium Hydroxide (LiOH) dropwise. Stir at 0 °C for 2 hours.

  • Neutralize the reaction to pH 3.0 using pre-washed Dowex 50WX8 (H+ form) resin to avoid exothermic neutralization.

  • Filter the resin and carefully concentrate the filtrate under reduced pressure at no higher than 15 °C to yield the crude free acid.

Protocol A: Mixed Anhydride Method (Recommended)

Causality: Sub-zero temperatures prevent the degradation of the beta-keto moiety during activation [1].

  • Activation: Dissolve the freshly prepared 2-ethyl-3-oxobutanoic acid (0.1 mmol, 10 eq relative to CoA) in 1.5 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the reaction vessel to -15 °C using an ice/salt or dry ice/ethylene glycol bath.

  • Add Triethylamine (TEA) (0.105 mmol, 10.5 eq), followed immediately by Ethyl Chloroformate (ECF) (0.1 mmol, 10 eq).

  • Stir vigorously at -15 °C for exactly 15 minutes to form the mixed anhydride. Prolonged activation will lead to side-product formation.

  • Thioesterification: In a separate vial, dissolve Coenzyme A free acid or trilithium salt (0.01 mmol, 1 eq) in 1.0 mL of 0.5 M NaHCO₃ buffer (pH 8.0). Cool to 4 °C.

  • Add the mixed anhydride solution dropwise to the aqueous CoA solution.

  • Stir the biphasic mixture at 0–4 °C for 1 hour.

  • Quenching: Quench the reaction by adding 10% (v/v) formic acid until the pH reaches 4.5. Causality: Thioesters, particularly 3-oxoacyl-CoAs, undergo rapid base-catalyzed hydrolysis. Lowering the pH stabilizes the S-thioester bond for purification.

Protocol B: Carbonyldiimidazole (CDI) Method (Alternative)

Causality: Useful if anhydrous conditions are strictly required, though yields for 3-oxo acids are inherently lower due to ambient temperature activation [1].

  • Dissolve 2-ethyl-3-oxobutanoic acid (0.1 mmol) in 1.5 mL of anhydrous THF.

  • Add CDI (0.1 mmol) and stir at room temperature for 45 minutes to form the acyl imidazole.

  • Dissolve CoA-SH (0.01 mmol) in 1 mL of cold water (or a THF/water mixture).

  • Combine the solutions and stir at room temperature for 1.5 hours.

  • Quench with 10% formic acid to pH 4.5.

Purification and Quantitative Data

Preparative RP-HPLC Parameters
  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Formate, pH 5.5. (Causality: pH 5.5 is the stability optimum for acyl-CoAs; ammonium formate is volatile and easily removed during lyophilization).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (Adenine ring of CoA).

Table 1: Methodological Comparison and Stability Profile
ParameterMethod A (ECF)Method B (CDI)Causality / Notes
Activation Temperature -15 °C20–25 °C (RT)ECF prevents thermal decarboxylation of the 3-oxo group.
Average Yield (Purified) 45 – 55%15 – 25%High loss in CDI due to beta-keto instability at RT [1].
Primary Impurities Unreacted CoA, Ethyl esterDecarboxylated CoA esterCDI promotes loss of CO₂ prior to thioesterification.
Aqueous Stability (pH 7.5) t½ ≈ 4 hourst½ ≈ 4 hours3-oxoacyl-CoAs hydrolyze rapidly in basic buffers.
Storage Stability (-80 °C) > 6 months> 6 monthsMust be stored as a lyophilized powder, strictly desiccated.

Analytical Validation

To validate the synthesized Coenzyme A S-(2-Ethyl-3-oxobutanoate), perform the following checks:

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS (negative mode) should yield an [M-H]⁻ ion corresponding to the molecular formula C₂₇H₄₄N₇O₁₈P₃S (Exact Mass: ~879.16).

  • Ellman’s Reagent (DTNB) Assay: A negative DTNB test confirms the absence of free sulfhydryl (-SH) groups, validating that the CoA thiol has been fully acylated.

  • NMR Spectroscopy: ¹H-NMR (in D₂O) will show the characteristic shift of the beta-mercaptoethylamine CH₂ protons of CoA (from ~2.8 ppm in free CoA to ~3.0-3.1 ppm in the thioester), alongside the ethyl and methyl signals of the 2-ethyl-3-oxobutanoate moiety.

References

  • A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (2016). URL:[Link]

  • Çocuklarda komanın nadir bir nedeni: beta ketotiyolaz 2 metilasetoasetil koenzim A tiyolaz eksikliği Olgu Sunumu (Beta-ketothiolase deficiency). Türk Pediatri Arşivi (2007). URL:[Link]

  • Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews (2000). URL:[Link]

HPLC method development for Coenzyme A S-(2-Ethyl-3-oxobutanoate) detection

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Contextualizing the Analyte & The Analytical Challenge

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a complex, high-energy thioester derivative of Coenzyme A[]. In biological systems, acyl-CoA thioesters act as critical intermediates in carbon-carbon bond activation, lipid metabolism, and polyketide biosynthesis.

The quantification of this specific CoA ester presents a dual analytical challenge:

  • Extreme Polarity: The 3'-phospho-ADP moiety of the CoA backbone makes the molecule highly hydrophilic, leading to poor retention on standard reversed-phase columns.

  • Chemical Instability: The thioester bond is highly labile and susceptible to rapid hydrolysis, particularly at alkaline pH or elevated temperatures[2].

To overcome these challenges, method development cannot rely on generic protocols; it requires a mechanistic alignment of extraction chemistry, mobile phase thermodynamics, and detection principles.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, it is critical to understand the causality behind every chromatographic parameter. A successful method is not just a sequence of steps, but a carefully balanced chemical environment.

  • Mobile Phase & pH Causality: Historically, CoA analysis utilized non-volatile phosphate buffers or strong ion-pairing agents (e.g., tetrabutylammonium) to retain the polar phosphate groups. However, these reagents severely suppress ionization in mass spectrometry[3]. To ensure LC-MS/MS compatibility, we utilize a volatile 5 mM ammonium acetate buffer[4].

  • The Critical pH Window: The buffer pH must be meticulously adjusted to exactly 5.6 using acetic acid. This specific value is not arbitrary; it is chosen to sit perfectly above the pKa of the adenine primary amine (pKa ~4.0), ensuring it remains uncharged, but below the pKa of the secondary phosphate (pKa ~6.4)[5]. This prevents full ionization of the phosphate, which is the primary cause of severe peak tailing in CoA chromatography.

  • Detection Causality: The adenine ring of the CoA moiety provides a robust chromophore with an absorption maximum at 260 nm[6][7]. While the thioester bond itself absorbs near 233 nm, 260 nm is preferred for UV detection as it maximizes sensitivity while minimizing background interference from biological matrices[2].

MethodLogic Analyte CoA S-(2-Ethyl-3-oxobutanoate) Polar, Labile Thioester pH Buffer pH 5.6 (Above Adenine pKa 4.0, Below Phosphate pKa 6.4) Analyte->pH Stability Buffer 5 mM Ammonium Acetate Volatile, MS-Compatible Analyte->Buffer Ionization Column C18 End-Capped Column Retains Hydrophobic Acyl Chain Analyte->Column Retention Detection UV 260nm / ESI-MS Adenine Ring Absorption pH->Detection Buffer->Detection Column->Detection

Logical relationships governing HPLC method parameters for CoA thioester stability and detection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates an unnatural odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) as an internal standard (IS) to continuously monitor extraction efficiency and correct for matrix-induced ion suppression[8].

Step-by-Step Sample Preparation Workflow
  • Metabolic Quenching: Biological reactions must be quenched instantaneously to prevent enzymatic hydrolysis of the thioester bond. Add 400 µL of ice-cold Acetonitrile/Methanol/Water (2:2:1, v/v/v) directly to the tissue or cell pellet[4].

  • Internal Standard Addition: Immediately spike the homogenate with 10 µL of a 10 µM heptadecanoyl-CoA standard[8].

  • Deproteinization: Vortex vigorously for 30 seconds. Centrifuge the suspension at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Concentration: Transfer the organic supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas (do not use heat, as this degrades the thioester).

  • Reconstitution: Reconstitute the lyophilized pellet in 50 µL of the initial mobile phase (5 mM ammonium acetate, pH 5.6)[5]. Transfer to an autosampler vial maintained at 4°C.

Workflow Step1 1. Sample Quenching Add Cold ACN/MeOH/H2O (-20°C) Step2 2. Internal Standard Addition Spike with Heptadecanoyl-CoA Step1->Step2 Step3 3. Protein Precipitation & Centrifugation 14,000 x g for 15 min at 4°C Step2->Step3 Step4 4. Supernatant Lyophilization Dry under Nitrogen Gas (No Heat) Step3->Step4 Step5 5. Reconstitution 5 mM Ammonium Acetate (pH 5.6) Step4->Step5 Step6 6. HPLC-UV/MS Analysis Inject 10 µL onto C18 Column Step5->Step6

Self-validating sample preparation workflow for the extraction of labile CoA thioesters.

Quantitative Data & Analytical Conditions

Table 1: Physicochemical Properties of the Analyte
PropertyValueRationale / Implication
Molecular Formula C27H44N7O18P3S[]High heteroatom count dictates extreme polarity.
Molecular Weight 879.6 g/mol []Requires a mass spectrometer capable of scanning up to m/z 1000.
UV Absorption Max 260 nm[6][7]Corresponds to the adenine ring; provides high signal-to-noise ratio.
Optimal Stability pH 5.0 - 6.0[5]Prevents base-catalyzed hydrolysis of the thioester bond.
Table 2: Optimized HPLC Gradient Program
  • Column: Waters XBridge C18 or Hypersil Gold (150 × 2.1 mm, 3 µm)[3][9].

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C (Elevated temperatures risk hydrolysis; 30°C balances viscosity reduction and analyte stability)[4].

Time (min)% Mobile Phase A (5 mM NH₄OAc, pH 5.6)% Mobile Phase B (100% Acetonitrile)Elution Phase
0.0982Column Equilibration
2.0982Isocratic Hold (Elutes salts)
15.06040Linear Gradient (Elutes CoA esters)
18.01090Column Wash (Removes lipids)
20.01090Isocratic Wash
20.1982Return to Initial Conditions
25.0982Re-equilibration
Table 3: System Suitability & Quality Control Criteria

A method is only as good as its built-in failure detection. The following parameters must be met prior to batch analysis:

ParameterAcceptance CriteriaCorrective Action if Failed
Tailing Factor (Tf) < 1.5 for CoA peakVerify buffer pH is exactly 5.6; replace column if silica is degraded.
Resolution (Rs) > 2.0 between isomersDecrease gradient slope; verify column end-capping integrity.
IS Recovery > 85%Ensure extraction solvents are pre-chilled to -20°C to prevent degradation.
Carryover < 0.1% in Blank InjectionAdd a secondary needle wash with 50:50 Methanol:Water.

References

  • BOC Sciences. Coenzyme A S-(2-Ethyl-3-oxobutanoate) Product Specifications.

  • PubMed / NIH. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography.8

  • MDPI. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver.4

  • ResearchGate. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.3

  • PMC / NIH. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.5

  • PMC / NIH. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters.9

  • ACS Publications. Isolation, Identification, and Synthesis of γ-Butyrobetainyl-CoA and Crotonobetainyl-CoA.6

  • PMC / NIH. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer.

  • ASM Journals. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases: Evidence for a Common Benzoyl-CoA Degradation Pathway.7

  • Benchchem. An In-depth Technical Guide to the Thioester Bond in Acetyl Coenzyme A Trilithium Salt.2

Sources

Application Note: Preparation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) for Polyketide Synthase Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In the study of modular polyketide synthases (PKS), the availability of diverse, non-natural acyl-CoA extender units is paramount for interrogating the substrate plasticity of Acyltransferase (AT) and Ketosynthase (KS) domains. Coenzyme A S-(2-Ethyl-3-oxobutanoate) —commonly referred to as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutyryl-CoA (Molecular Formula: C27​H44​N7​O18​P3​S , MW: 879.6 g/mol )—serves as a critical biochemical probe in these efforts [].

Because it mimics a β -keto elongated intermediate, this compound allows researchers to bypass upstream loading modules and directly assay downstream chain-extension and processing steps. However, synthesizing β -keto thioesters presents a notorious chemical hurdle: the free β -keto acid intermediate is highly unstable and rapidly decarboxylates under standard coupling conditions. This guide outlines a field-proven, chemo-enzymatic-compatible methodology to synthesize and purify this delicate metabolite with high fidelity.

Mechanistic Rationale: Overcoming β -Keto Acid Instability

The synthesis of acyl-CoAs typically involves the activation of a free carboxylic acid followed by nucleophilic attack by the free thiol of Coenzyme A (CoASH). Historically, the synthesis of structurally related α -alkyl- β -keto acyl-CoAs (such as 2-methylacetoacetyl-CoA) relied on saponification followed by aggressive activation using thionyl chloride ( SOCl2​ ) under reflux to generate an acyl chloride intermediate[2].

While functional for some molecules, harsh halogenating agents and elevated temperatures dramatically increase the risk of decarboxylation for 2-ethyl-3-oxobutanoic acid. To circumvent this, we utilize a milder, two-step protocol employing 1,1'-Carbonyldiimidazole (CDI) . This method activates the free carboxylic acid in situ at room temperature to form a reactive acyl-imidazole intermediate, which is subsequently trapped by free CoA in a slightly alkaline aqueous buffer[3]. The weak basicity of the imidazole leaving group prevents the reverse hydrolysis of the newly formed thioester, making this a highly efficient and self-validating system.

Experimental Protocols

Phase 1: Saponification of Ethyl 2-ethyl-3-oxobutanoate

Causality Note: Saponification must be strictly temperature-controlled. Heat and acidic workups accelerate the decarboxylation of the resulting β -keto acid into 2-pentanone.

  • Initialization: Dissolve 1.0 mmol of ethyl 2-ethyl-3-oxobutanoate in 5.0 mL of absolute ethanol in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0°C.

  • Hydrolysis: Dropwise, add 1.1 mL of 1M NaOH (aqueous) over 5 minutes. Stir vigorously for 2.5 hours at 0°C.

  • Acidification: Carefully adjust the pH to 2.0 using ice-cold 1M HCl. Do not allow the local temperature to spike during neutralization.

  • Extraction: Immediately extract the aqueous mixture with cold diethyl ether (3 x 10 mL).

  • Desiccation & Concentration: Dry the combined organic layers over anhydrous MgSO4​ . Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 20°C to yield the crude 2-ethyl-3-oxobutanoic acid. Proceed to Phase 2 immediately.

Phase 2: CDI-Mediated Activation and Thioesterification

Causality Note: CDI is highly moisture-sensitive. The activation step must be performed in anhydrous solvent to prevent the premature hydrolysis of the acyl-imidazole intermediate back to the free acid[3].

  • Activation: Dissolve the freshly generated 2-ethyl-3-oxobutanoic acid (~0.8 mmol) in 2.0 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Acyl-Imidazole Formation: Add 1.2 equivalents (0.96 mmol, 155 mg) of CDI. Stir at room temperature for 30 minutes. Self-Validation: The visible evolution of CO2​ gas bubbles confirms the successful formation of the acyl-imidazole intermediate.

  • CoASH Preparation: In a separate vial, dissolve 0.5 mmol of Coenzyme A free acid (CoASH) in 2.0 mL of a THF/Water mixture (1:2 v/v). Adjust the pH to 7.0–7.5 using 0.5 M NaOH.

  • Coupling: Add the aqueous CoASH solution dropwise to the acyl-imidazole mixture. Stir continuously for 2 hours at room temperature.

  • Quenching: Terminate the reaction by adjusting the pH to 4.5 using 10% formic acid. This slightly acidic environment protonates the remaining imidazole and stabilizes the newly formed thioester against base-catalyzed hydrolysis.

Phase 3: Purification and Storage
  • Filtration: Pass the quenched reaction mixture through a 0.22 μ m PTFE syringe filter to remove any precipitated salts or polymerized byproducts.

  • Chromatography: Inject the filtrate onto a Preparative RP-HPLC C18 column (e.g., 250 x 21.2 mm, 5 μ m).

  • Solvent System:

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: 100% Methanol.

  • Gradient: Run a linear gradient from 5% B to 60% B over 30 minutes.

  • Fraction Collection: Monitor dual wavelengths at 260 nm and 232 nm. Collect the peak exhibiting strong absorbance at both wavelengths.

  • Lyophilization: Flash-freeze the collected fractions in liquid nitrogen and lyophilize to obtain Coenzyme A S-(2-Ethyl-3-oxobutanoate) as a stable white powder. Store at -80°C.

Quantitative Data & Quality Control

To ensure the integrity of the synthesized acyl-CoA prior to PKS enzymatic assays, the following analytical parameters must be verified:

ParameterSpecification / Expected ValueAnalytical MethodCausality / Rationale
Molecular Formula C27​H44​N7​O18​P3​S N/ADefines the target composition[].
Exact Mass 879.17 m/zHRMS (ESI-TOF)Confirms successful coupling and absence of decarboxylation (-44 Da).
UV Absorbance 260 nm & 232 nmUV-Vis Spectroscopy260 nm tracks the CoA adenine ring; 232 nm confirms the intact thioester bond.
Mobile Phase pH 4.5 – 5.0pH MeterPrevents rapid base-catalyzed hydrolysis of the thioester during HPLC isolation.
Activation Time 30 minutesVisual ( CO2​ evolution)Ensures complete conversion to acyl-imidazole without substrate degradation[3].
Typical Yield 40% - 55%Gravimetric / UV Quant.Reflects losses due to the transient instability of the β -keto acid intermediate.

Workflow Visualizations

SynthesisWorkflow A Ethyl 2-ethyl-3-oxobutanoate (Starting Material) B Saponification (NaOH, 0°C, EtOH) A->B C 2-Ethyl-3-oxobutanoic acid (Unstable Intermediate) B->C Acidification & Extraction D Activation (CDI in Anhydrous THF) C->D Immediate Use Required E Acyl-Imidazole Intermediate (+ CO2 + Imidazole) D->E F Thioesterification (CoASH, pH 7.0-7.5) E->F G Crude Coenzyme A S-(2-Ethyl-3-oxobutanoate) F->G H RP-HPLC Purification (C18, Ammonium Acetate/MeOH) G->H I Purified Acyl-CoA (Lyophilized Powder) H->I

Chemical synthesis workflow of Coenzyme A S-(2-Ethyl-3-oxobutanoate) via CDI activation.

PKS_Pathway A 2-Ethylacetoacetyl-CoA (Substrate) B Acyltransferase (AT) Domain A->B Loading C Acyl Carrier Protein (ACP) (Holo-form) B->C Transacylation D Ketosynthase (KS) Domain C->D Claisen Condensation E Elongated Polyketide Intermediate D->E Chain Extension

Incorporation of 2-ethylacetoacetyl-CoA into an elongating polyketide chain by PKS domains.

References

  • Kille, S., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517. National Institutes of Health (NIH) / PubMed Central. Retrieved from:[Link]

  • Haapalainen, A. M., et al. (2007). Crystallographic and Kinetic Studies of Human Mitochondrial Acetoacetyl-CoA Thiolase: The Importance of Potassium and Chloride Ions for Its Structure and Function. Biochemistry, 46(17), 5252–5260. American Chemical Society. Retrieved from:[Link]

Sources

Using Coenzyme A S-(2-Ethyl-3-oxobutanoate) as a precursor in synthetic biology

Author: BenchChem Technical Support Team. Date: April 2026

[label="2

Fig 1. Biosynthetic convergence on 2-ethylacetoacetyl-CoA and downstream applications.

Quantitative Pathway Comparison

To select the appropriate engineering strategy, refer to the comparative thermodynamic and kinetic parameters outlined in Table 1.

Table 1: Comparative Parameters for 2-Ethylacetoacetyl-CoA Biosynthetic Routes

ParameterThiolase Route (BktB)PKS Route (e.g., Rimocidin KS)
Substrates Acetyl-CoA + Butyryl-CoAAcetyl-CoA + Ethylmalonyl-CoA
Thermodynamic Force Reversible (Requires downstream pull)Irreversible (Driven by Decarboxylation)
Stereoselectivity Low (Produces racemic C2 mixtures)High (Enantiopure generation)
Enzyme Complexity Low (Single 40 kDa protein)High (Multi-domain mega-synthase)
Primary Application Branched PHAs, Bulk ChemicalsChiral Diols, Macrolide Antibiotics

Experimental Protocols

Protocol 1: In Vitro Biosynthesis and Kinetic Validation (Coupled Assay)

Because Coenzyme A S-(2-Ethyl-3-oxobutanoate) is highly reactive and subject to rapid thiolysis, direct quantification is unreliable. This protocol utilizes a self-validating coupled assay: the target molecule is immediately reduced by PhaB, and the stoichiometric oxidation of NADPH is measured at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

  • Substrates: 1 mM Acetyl-CoA, 2 mM Butyryl-CoA [4].

  • Cofactor: 0.5 mM NADPH.

  • Enzymes: Purified BktB (1 µg/mL), Purified PhaB (5 µg/mL - excess to ensure PhaB is not rate-limiting).

Methodology & Causality:

  • Baseline Establishment: Mix Assay Buffer, Acetyl-CoA, Butyryl-CoA, and NADPH in a UV-transparent quartz cuvette.

    • Rationale: Establishes a baseline absorbance at 340 nm to account for any spontaneous NADPH degradation.

  • Coupling Enzyme Addition: Add PhaB to the mixture and incubate for 2 minutes.

    • Rationale: Ensures PhaB does not nonspecifically reduce the starting acyl-CoAs. If absorbance drops here, the PhaB preparation is contaminated.

  • Reaction Initiation: Add BktB to initiate the crossed Claisen condensation.

    • Rationale: BktB condenses the substrates into 2-ethylacetoacetyl-CoA. The excess PhaB instantly reduces it, consuming NADPH.

  • Validation: Monitor the linear decrease in A340. To validate that the flux is specifically generating the branched product (and not just acetoacetyl-CoA from two acetyl-CoAs), run a parallel control lacking Butyryl-CoA. The differential rate ( Δ A340/min) represents the exact flux through Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Protocol 2: In Vivo Production of Poly(2-ethyl-3-hydroxybutyrate)

This protocol describes the engineering of E. coli to synthesize novel branched PHAs using the thiolase route.

Methodology & Causality:

  • Strain Engineering: Transform E. coli LS5218 (a fadR mutant) with a dual-plasmid system expressing bktB, phaB, and phaC under IPTG-inducible promoters.

    • Rationale: The fadR mutation prevents the repression of fatty acid uptake genes, allowing the cells to efficiently import exogenous butyrate to form intracellular butyryl-CoA.

  • Cultivation & Feeding: Grow cells in M9 minimal media supplemented with 1% (w/v) glucose. At OD600 = 0.6, induce with 0.5 mM IPTG and simultaneously supplement the media with 20 mM Sodium Butyrate.

    • Rationale: Glucose provides the acetyl-CoA pool via glycolysis, while the fed butyrate is converted to butyryl-CoA. The simultaneous induction forces the intracellular collision of both pools at the BktB active site.

  • Extraction: After 48 hours, harvest cells by centrifugation, lyophilize, and extract the polymer using hot chloroform (60°C for 4 hours). Precipitate the PHA by adding the chloroform extract dropwise into 10 volumes of ice-cold methanol.

    • Rationale: PHAs are highly hydrophobic. Chloroform disrupts the cells and solubilizes the polymer, while methanol strictly precipitates high-molecular-weight polyesters, leaving unreacted lipids and monomers in solution.

References

  • Broad substrate specificity of phosphotransbutyrylase from Listeria monocytogenes, a potential participant in an alternative pathway for provision of acyl CoA precursors for fatty acid biosynthesis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A polyketide-based biosynthetic platform for diols, amino alcohols and hydroxyacids Source: bioRxiv URL:[Link]

  • Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Genome-Scale Metabolic Reconstruction of Acetobacter pasteurianus 386B, a Candidate Functional Starter Culture for Cocoa Bean Fermentation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Cell-Free Biosynthesis Applications of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Engineered Reversed β-Oxidation and Chiral Polymer Synthesis

Scientific Context & Mechanistic Principles

Coenzyme A S-(2-Ethyl-3-oxobutanoate) —commonly referred to as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutyryl-CoA—is a critical α -branched thioester intermediate in advanced synthetic biology. It serves as a foundational building block for the synthesis of novel branched polyhydroxyalkanoates (PHAs), complex polyketides, and chiral pharmaceutical precursors[1].

In native biological systems, carbon chain elongation typically proceeds linearly via the nucleophilic attack of acetyl-CoA. However, by engineering reversed β -oxidation (r-BOX) pathways, we can force larger acyl-CoAs to act as nucleophiles. The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) relies on the non-decarboxylative Claisen condensation of butyryl-CoA (acting as the nucleophile) and acetyl-CoA (acting as the electrophile). The α -carbon (C2) of butyryl-CoA, which carries an ethyl group, attacks the carbonyl carbon of acetyl-CoA, yielding the α -branched C6 intermediate[2].

Why Cell-Free Metabolic Engineering (CFME)?

Synthesizing α -branched CoA intermediates in vivo is notoriously difficult. Non-native CoA thioesters are often toxic to host cells, and endogenous cellular thioesterases rapidly cleave these intermediates, siphoning carbon flux away from the target product. A cell-free system bypasses cellular toxicity, eliminates competing metabolic crosstalk, and allows for the precise stoichiometric tuning of enzymes required to overcome severe thermodynamic bottlenecks[3].

Pathway A Acetyl-CoA (Electrophile) C Coenzyme A S-(2-Ethyl-3-oxobutanoate) [2-Ethylacetoacetyl-CoA] A->C BktB (Thiolase) B Butyryl-CoA (Nucleophile) B->C BktB (Thiolase) D 2-Ethyl-3-hydroxybutyryl-CoA C->D PhaB / FadB (NADPH Oxidation) E Branched PHAs (via PhaC) D->E F Chiral Alcohols/Acids (via TE / Reductases) D->F

Metabolic pathway for the synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) and derivatives.

Overcoming Thermodynamic Bottlenecks

The formation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is catalyzed by BktB , a highly promiscuous β -ketothiolase originally isolated from Ralstonia eutropha (now Cupriavidus necator)[1]. While BktB has the unique active site architecture required to accommodate the bulky butyryl-CoA nucleophile[4], the Claisen condensation is thermodynamically unfavorable in the forward direction ( Δr​G′∘=25.0±0.7 kJ/mol)[5].

To accumulate the target intermediate, the system must be designed with a thermodynamic sink . By coupling the BktB condensation to an immediate, highly favorable reduction step catalyzed by a β -ketoacyl-CoA reductase (such as PhaB or FadB) ( Δr​G′∘=−13.8±1.4 kJ/mol), Le Chatelier's principle drives the reaction forward[5].

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of BktB is essential for designing the cell-free reaction. Because BktB is less efficient at condensing butyryl-CoA compared to its native acetyl-CoA substrates, the ratio of thiolase to reductase must be artificially skewed in vitro.

Table 1: Kinetic Parameters of BktB for Acyl-CoA Condensation[4]

Substrate Pairing Km​ ( μ M) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )
Acetyl-CoA + Acetyl-CoA11.58102.188.82
Acetyl-CoA + Propionyl-CoA28.4065.302.30
Acetyl-CoA + Butyryl-CoA~45.2035.400.78

Table 2: Cell-Free Product Profile Modulation via Enzyme Ratios[3]

Enzyme Ratio (BktB : PhaB)Thiolase Condensation RateReductase "Pull-Through"Primary End Product
1:1 ModerateModerateMixed linear and branched CoA
1:5 High (Driven by equilibrium)High2-Ethyl-3-hydroxybutyryl-CoA
5:1 Bottlenecked (Reverse favored)LowAcetyl-CoA / Butyryl-CoA (Reactants)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a coupled spectrophotometric assay. Because the condensation of acetyl-CoA and butyryl-CoA is optically silent, we monitor the subsequent oxidation of NADPH by PhaB at 340 nm. This provides a real-time, self-validating readout of upstream BktB activity before committing to expensive LC-MS/MS analysis.

Workflow S1 Step 1 Purified Enzyme Prep (BktB & PhaB) S2 Step 2 Substrate Addition (Acetyl-CoA, Butyryl-CoA, NADPH) S1->S2 S3 Step 3 Real-Time Kinetic Assay (A340 nm for NADPH depletion) S2->S3 S4 Step 4 Reaction Quenching (Trichloroacetic Acid / MeOH) S3->S4 S5 Step 5 LC-MS/MS Validation (MRM mode for CoA thioesters) S4->S5

Self-validating cell-free experimental workflow for branched thioester synthesis.

Step-by-Step Methodology

Step 1: Reaction Buffer Preparation Causality: CoA thioesters are highly susceptible to hydrolysis at alkaline pH. Maintain a strict pH of 7.5 to balance enzyme activity with substrate stability.

  • Prepare 100 mM Tris-HCl buffer (pH 7.5) supplemented with 5 mM MgCl 2​ and 1 mM Dithiothreitol (DTT). DTT prevents the oxidation of the catalytic cysteine residues (Cys90 and Cys380) in the BktB active site[4].

Step 2: Enzyme and Cofactor Initialization

  • In a UV-transparent 96-well microplate, add the reaction buffer.

  • Spike in purified enzymes at a 1:5 molar ratio to drive the thermodynamic equilibrium: 1 μ M BktB and 5 μ M PhaB (or FadB).

  • Add 1 mM NADPH.

Step 3: Substrate Addition & Real-Time Monitoring Causality: The reaction must be initiated by the nucleophile to establish baseline absorbance before the electrophile triggers the condensation cascade.

  • Add 2 mM Butyryl-CoA to the well. Incubate at 30°C for 2 minutes.

  • Place the plate in a microplate reader and initiate the reaction by injecting 2 mM Acetyl-CoA.

  • Monitor the decrease in absorbance at 340 nm ( ϵ=6.22 mM −1 cm −1 ) for 30–60 minutes. A linear decrease confirms the successful formation and immediate reduction of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Step 4: Reaction Quenching Causality: Rapid denaturation is required to freeze the thermodynamic equilibrium and prevent the highly active BktB from catalyzing the reverse thiolysis reaction[5].

  • At the desired time point, extract 50 μ L of the reaction mixture.

  • Quench immediately by adding 50 μ L of ice-cold 10% Trichloroacetic Acid (TCA) or 50% Methanol containing 1% formic acid.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

Step 5: LC-MS/MS Quantification

  • Transfer the supernatant to an autosampler vial.

  • Analyze via LC-MS/MS using a C18 reverse-phase column. Use a gradient of 10 mM ammonium acetate (pH 5.5) and acetonitrile.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Coenzyme A S-(2-Ethyl-3-oxobutanoate) ( m/z 879.6 428.0) to quantify the exact yield of the α -branched intermediate.

Downstream Applications in Drug Development & Materials

The controlled generation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) opens two major commercial avenues:

  • Next-Generation Bioplastics: By introducing a broad-substrate PHA synthase (PhaC), the reduced derivative (2-ethyl-3-hydroxybutyryl-CoA) can be polymerized into poly(3-hydroxybutyrate-co-3-hydroxy-2-ethylbutyrate). The α -ethyl branches disrupt polymer crystallinity, yielding highly flexible, elastomeric bioplastics that overcome the brittleness of standard linear PHB[2].

  • Chiral Pharmaceutical Synthons: By introducing specific thioesterases (e.g., TesB) into the cell-free system, the CoA moiety can be cleaved to release enantiopure α -branched β -hydroxy acids (like 2-ethyl-3-hydroxybutanoic acid). These are highly valuable chiral building blocks for synthesizing complex macrolide antibiotics and statin derivatives[1].

References

  • Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway. ACS Catalysis (via PubMed Central).

  • Crystal structure of beta-ketothiolase BktB B from Ralstonia eutropha H16. RCSB Protein Data Bank.

  • Coenzyme A-free activity, crystal structure, and rational engineering of a promiscuous β-ketoacyl thiolase from Ralstonia eutropha. PubMed Central.

  • Engineering of Ralstonia eutropha for Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from Fructose and Solid-State Properties of the Copolymer. Biomacromolecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Stability of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex acyl-CoA derivatives. Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a high-energy thioester. Because thioester bonds lack the resonance stabilization found in standard oxygen esters, they are highly susceptible to nucleophilic attack[1].

This guide is designed to move beyond basic instructions. Here, we explore the mechanistic causality behind acyl-CoA degradation and provide field-proven, self-validating protocols to ensure the absolute integrity of your experimental workflows.

Mechanistic Overview: The Causality of Instability

To effectively stabilize Coenzyme A S-(2-Ethyl-3-oxobutanoate), we must first understand the specific pathways that lead to its destruction in aqueous media:

  • Chemical Hydrolysis: The thioester linkage is inherently labile in water. Hydrolysis is significantly accelerated under alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions[2]. In fact, aqueous solutions of coenzyme A can lose over 31% of their activity within just 24 hours at 25 °C when the pH exceeds 8.0[3].

  • Enzymatic Cleavage: If your workflow involves biological matrices (e.g., cell lysates or tissue homogenates), endogenous acyl-CoA thioesterases (ACOTs) will rapidly recognize and cleave the thioester bond[2][4].

  • Thiol Oxidation: Once the thioester is hydrolyzed, the liberated free Coenzyme A (CoASH) exposes a highly reactive thiol group. Upon exposure to atmospheric oxygen, these thiols quickly oxidize to form inactive CoA disulfides[2][3].

Degradation_Pathways CoA CoA S-(2-Ethyl-3-oxobutanoate) Hydrolysis Chemical Hydrolysis (pH > 7.0 or pH < 4.0) CoA->Hydrolysis High Temp / Base Enzymatic Enzymatic Cleavage (Thioesterases / ACOTs) CoA->Enzymatic Lysates Oxidation Thiol Oxidation (O2 Exposure) CoA->Oxidation Post-Hydrolysis Products1 Free CoA + 2-Ethyl-3-oxobutanoic Acid Hydrolysis->Products1 Enzymatic->Products1 Products2 CoA Disulfides Oxidation->Products2 Products1->Oxidation

Primary degradation pathways of acyl-CoA thioesters in aqueous environments.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the foundational stability parameters for acyl-CoA thioesters across different environmental conditions.

ParameterConditionObserved Stability / Degradation RateMechanistic Cause
pH Alkaline (pH > 8.0)>31% degradation within 24h at 25°C[3]Base-catalyzed nucleophilic attack by hydroxide ions (OH⁻).
pH Mildly Acidic (pH 4.0 - 6.8)Optimal aqueous stability[2][5]Minimizes hydroxide concentration while avoiding acid-catalyzed cleavage.
Temperature -80°C (Aqueous Stock)Stable for ≥ 2 years[4]Kinetic freezing of hydrolytic and oxidative reactions.
Temperature 0 - 4°C (On Ice)Minimal hydrolysis during short-term use[4]Reduced thermal energy required to cross the reaction activation barrier.
Solvent Methanol (100%)Highest stability over 24h[2]Complete absence of water prevents hydrolytic cleavage.
Troubleshooting Guide & FAQs

Q1: My Coenzyme A S-(2-Ethyl-3-oxobutanoate) degrades completely during my 2-hour enzymatic assay at a physiological pH of 7.4. How can I prevent this? A1: At pH 7.4, the thioester bond is vulnerable to base-catalyzed hydrolysis[2][4]. Additionally, the beta-keto (3-oxo) group on the 2-ethyl-3-oxobutanoate moiety can undergo keto-enol tautomerization, which may further destabilize the adjacent thioester linkage depending on the microenvironment. Solution: If your enzyme tolerates it, lower the assay pH to 6.8. If a strictly physiological pH is required, keep the substrate strictly on ice (0-4°C) until the exact moment of addition[4], and limit the total assay time. You may also consider adding Acyl-CoA Binding Proteins (ACBPs) to your buffer, which sequester the acyl chain and sterically protect the thioester bond from hydrolysis[4].

Q2: I am extracting this metabolite from cell lysates, but my LC-MS yields are near zero. What is happening? A2: You are likely experiencing aggressive enzymatic degradation. Tissues and cells contain abundant acyl-CoA thioesterases (ACOTs) that specifically target and cleave thioester bonds[2][4]. Solution: Quench the biological sample immediately. Use an extraction buffer poised at pH 4.9 (e.g., 100 mM KH₂PO₄). This slightly acidic pH serves a dual purpose: it maximizes the chemical stability of the thioester[2][5] and is far outside the optimal pH range for most endogenous ACOTs, effectively inhibiting enzymatic degradation[2].

Q3: Is it safe to use TCEP or DTT to prevent the formation of CoA disulfides in my storage buffer? A3: Proceed with extreme caution. While reducing agents prevent the oxidation of free CoA into disulfides[2][3], compounds like TCEP (tris(2-carboxyethyl)phosphine) can act as nucleophilic catalysts. TCEP can attack the thioester to form a transient acyl-phosphonium intermediate, which rapidly hydrolyzes in water, thereby accelerating the destruction of your acyl-CoA[6]. If a reducing environment is mandatory, use a minimal concentration of DTT and strictly maintain a pH below 6.5.

Standard Operating Procedure (SOP): Preparation and Stabilization of Aqueous Stocks

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . By incorporating a Time-Zero (T0) baseline check, you can definitively isolate whether degradation is occurring during storage or downstream during your assay.

Materials Required:

  • Lyophilized Coenzyme A S-(2-Ethyl-3-oxobutanoate)

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, titrated to pH 4.9[2]

  • Ice bath (0-4°C)

  • Low-adhesion microcentrifuge tubes (glass or low-adhesion plastic)[4]

Step-by-Step Methodology:

  • Buffer Preparation: Pre-chill the 100 mM KH₂PO₄ (pH 4.9) buffer on ice. Causality: A pH of 4.9 provides the thermodynamic minimum for thioester hydrolysis, maximizing half-life[2][5].

  • Reconstitution: Add the chilled buffer directly to the lyophilized vial. Gently swirl or use mild sonication if necessary to dissolve the powder[7]. Do not vortex vigorously , as this introduces oxygen which promotes disulfide formation[3].

  • Self-Validation (T0 Check): Immediately remove a 5 µL aliquot and dilute it in 100% methanol. Analyze this via HPLC-UV (monitoring at 260 nm for the adenine ring of CoA). This establishes your 100% baseline purity and confirms the integrity of the vendor's lot.

  • Aliquoting: Divide the remaining aqueous solution into single-use aliquots (e.g., 10-50 µL) in low-adhesion tubes. Causality: Repeated freeze-thaw cycles physically shear the molecule and introduce condensation (water), accelerating hydrolysis[1][4].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage. Under these conditions, the stock is stable for up to two years[4].

SOP_Workflow Start Lyophilized CoA Thioester Buffer Reconstitute in 100 mM KH₂PO₄ (pH 4.9, on ice) Start->Buffer Validate Self-Validation (Take T0 Aliquot for HPLC-UV) Buffer->Validate Aliquot Create Single-Use Aliquots (Low-adhesion tubes) Validate->Aliquot Store Flash Freeze & Store at -80°C (Stable for >2 years) Aliquot->Store

Self-validating workflow for the preparation and stabilization of acyl-CoA aqueous stocks.

References
  • Improving the stability of 9-decenoyl-CoA in aqueous solutions | Benchchem | 4

  • Technical Support Center: Stability and Analysis of Acyl-CoAs | Benchchem | 2

  • Coenzyme A | Wikipedia | 3

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | ACS Publications | 6

  • Simultaneous synthesis of thioesters and iron-sulfur clusters in water | The Royal Society of Chemistry | 5

  • Coenzym A free acid - Technical Data Sheet | NeoLab | 7

  • Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture | National Institutes of Health (PMC) | 1

Sources

Technical Support Center: Troubleshooting Coenzyme A S-(2-Ethyl-3-oxobutanoate) Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a highly reactive β -keto acyl-CoA derivative. Due to the inherent thermodynamic instability of the thioester bond and the high lability of the β -keto group, this molecule is exceptionally prone to degradation during routine sample preparation, LC-MS/MS analysis, and storage. This guide provides mechanistic insights and field-proven protocols to preserve the structural integrity of this critical metabolite.

Part 1: Mechanistic Causes of Degradation (The "Why")

To effectively troubleshoot degradation, you must first understand the causality behind the molecule's breakdown. The degradation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is driven by three interconnected pathways:

  • Thioester Hydrolysis : The carbonyl carbon of the thioester is highly electrophilic, making it susceptible to nucleophilic attack by water. Because this is a β -keto thioester, the α -carbon is highly acidic, which further activates the bond. Hydrolysis yields free Coenzyme A (CoA-SH) and 2-ethyl-3-oxobutanoic acid.

  • Spontaneous Decarboxylation : Once the thioester is hydrolyzed, the resulting β -keto acid (2-ethyl-3-oxobutanoic acid) is thermodynamically unstable. It rapidly decarboxylates into 2-pentanone and CO 2​ . This irreversible step drives the equilibrium of the hydrolysis reaction forward, completely depleting your intact sample.

  • Oxidation : The liberated CoA-SH contains a free thiol group that rapidly oxidizes in the presence of dissolved oxygen or trace metals to form CoA disulfides (CoA-S-S-CoA).

DegradationPathway Intact Coenzyme A S-(2-Ethyl-3-oxobutanoate) Hydrolysis Thioester Hydrolysis (H2O, pH > 7 or pH < 4) Intact->Hydrolysis CoASH Free Coenzyme A (CoA-SH) Hydrolysis->CoASH BetaKeto 2-Ethyl-3-oxobutanoic Acid (Unstable Intermediate) Hydrolysis->BetaKeto Oxidation Oxidation (O2, Trace Metals) CoASH->Oxidation Decarboxylation Spontaneous Decarboxylation BetaKeto->Decarboxylation Ketone 2-Pentanone + CO2 Decarboxylation->Ketone Disulfide CoA Disulfide (CoA-S-S-CoA) Oxidation->Disulfide

Fig 1: Degradation pathway of Coenzyme A S-(2-Ethyl-3-oxobutanoate) during suboptimal storage.

Part 2: Diagnostic FAQs

Q1: My LC-MS/MS shows a complete loss of the intact acyl-CoA peak after 24 hours in an aqueous buffer. What happened? A1: Water acts as a nucleophile, and fatty acyl-CoAs are fundamentally unstable in aqueous solutions, degrading rapidly when stored in water[1]. The rate of degradation increases with time and temperature. For optimal stability, avoid pure aqueous buffers. Reconstitute dried extracts in an organic/aqueous mixture, such as 50% methanol in water, which has been shown to provide superior stability for acyl-CoAs over a 24-hour period[2].

Q2: I added TCEP to my buffer to prevent the oxidation of CoA-SH, but the degradation of the intact thioester actually accelerated. Why? A2: While TCEP (tris(2-carboxyethyl)phosphine) is a standard reducing agent for thiols, it acts as a nucleophilic catalyst for thioester hydrolysis[3]. The phosphorus atom in TCEP (pKa 7.66) attacks the thioester to form a highly reactive acyl-phosphonium intermediate, which rapidly hydrolyzes even in the absence of other external nucleophiles[3]. You must avoid TCEP when working with intact acyl-CoAs.

Q3: How does pH affect the stability of this specific thioester? A3: The pH of the solution is the most critical factor for acyl-CoA stability[2]. Alkaline conditions (pH > 7.0) significantly promote base-catalyzed chemical hydrolysis of the thioester bond[2]. Conversely, strongly acidic environments (pH < 4.0) trigger acid-catalyzed hydrolysis[2]. The optimal pH range for maximum stability in aqueous solutions is slightly acidic, between 4.0 and 6.8[2]. We recommend buffering your reconstitution solvent to pH 5.0 using a low concentration of ammonium acetate.

Part 3: Quantitative Stability Data

The following table summarizes the stability of β -keto acyl-CoAs across different environments to help you optimize your experimental design.

Storage ConditionSolvent CompositionpHTemperatureEst. Half-LifePrimary Degradation Mechanism
Aqueous Buffer 100% Water7.525°C< 2 hoursBase-catalyzed hydrolysis[2]
Aqueous Chilled 100% Water7.54°C~ 12 hoursBase-catalyzed hydrolysis[2]
Acidified Aqueous 100% Water5.04°C~ 24 hoursSlow hydrolysis[2]
Organic/Aqueous 50% Methanol5.0-20°C> 2 weeksMinimal hydrolysis[2]
Lyophilized Powder None (Dry)N/A-80°C> 6 monthsNone[1]
Part 4: Standard Operating Procedure (SOP) for Reconstitution and Storage

To ensure a self-validating system, this protocol includes built-in quality control (QC) checkpoints. Never assume the integrity of a β -keto acyl-CoA without baseline validation.

Materials Required:

  • Lyophilized Coenzyme A S-(2-Ethyl-3-oxobutanoate)

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Ammonium Acetate (High Purity)

  • Pre-chilled amber glass or low-bind microcentrifuge tubes

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a reconstitution solution of 50% Methanol / 50% Water (v/v) containing 10 mM ammonium acetate. Adjust the pH to 5.0 using dilute acetic acid.

    • Causality: Methanol reduces the nucleophilicity of the solvent[2], while pH 5.0 minimizes both acid- and base-catalyzed hydrolysis[2].

  • Equilibration: Remove the lyophilized powder from -80°C storage and allow the sealed vial to equilibrate to room temperature for 15 minutes in a desiccator.

    • Causality: This prevents atmospheric condensation from introducing water to the hygroscopic powder.

  • Reconstitution: Add the chilled reconstitution solvent directly to the vial. Gently swirl to dissolve. Do not sonicate.

    • Causality: Sonication generates localized heat and cavitation, which rapidly cleaves the fragile β -keto thioester bond[1].

  • QC Validation (Self-Validating Step): Immediately remove a 2 μ L aliquot, dilute 1:100 in the reconstitution solvent, and inject it into the LC-MS/MS. Record the Area Under the Curve (AUC) for the intact parent mass. This serves as your baseline ( T0​ ) integrity metric.

  • Aliquoting & Snap-Freezing: Divide the remaining solution into single-use aliquots in pre-chilled low-bind tubes. Snap-freeze the tubes immediately in liquid nitrogen.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which are highly detrimental to acyl-CoA stability.

  • Long-Term Storage: Transfer the snap-frozen aliquots to a -80°C freezer. Aqueous/organic solutions should be used within 1 day if kept at 2-8°C[1], but are stable for extended periods at -80°C.

StorageWorkflow Start Lyophilized Powder (-80°C Storage) Recon Reconstitute in 50% MeOH (pH 5.0, 10mM NH4OAc) Start->Recon Aliquot Aliquot into Pre-chilled Vials Recon->Aliquot SnapFreeze Snap-Freeze (Liquid N2) Aliquot->SnapFreeze Store Long-Term Storage (-80°C) SnapFreeze->Store

Fig 2: Optimized reconstitution and storage workflow for beta-keto acyl-CoA derivatives.

References
  • Benchchem. "Technical Support Center: Stability and Analysis of Acyl-CoAs - Benchchem". 2

  • Avanti Polar Lipids. "TECHNICAL DATA SHEET - Avanti Polar Lipids". 1

  • ACS Publications. "Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | JACS Au". 3

Sources

Optimizing yield in Coenzyme A S-(2-Ethyl-3-oxobutanoate) enzymatic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex acyl-CoA synthesis. This guide is specifically engineered for researchers, biochemists, and drug development professionals working on the in vitro synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-ethylacetoacetyl-CoA or 2-ethyl-3-oxobutyryl-CoA).

This molecule is a critical extender unit and intermediate in both polyketide biosynthesis and branched-chain amino acid metabolism. However, its synthesis presents a triad of biochemical challenges: the inherent instability of β -keto acids, severe steric hindrance at the α -carbon, and cofactor degradation.

Below is our comprehensive, causality-driven troubleshooting guide and validated methodology to help you optimize your enzymatic yield.

Part 1: Experimental Workflow & Causality

The enzymatic synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) relies on an ATP-dependent acyl-CoA synthetase (ligase). The enzyme catalyzes a two-step ping-pong mechanism: first converting the organic acid and ATP into an acyl-AMP intermediate (releasing pyrophosphate), followed by thioesterification with Coenzyme A to release the final product and AMP[1].

Workflow Step1 1. Substrate Preparation (In situ generation of beta-keto acid) Step2 2. Enzymatic Ligation (ATP, CoA, Mg2+, Synthetase) Step1->Step2 Step3 3. Reaction Quenching (Acidification to pH 4.0) Step2->Step3 Step4 4. SPE C18 Purification (Desalting & Elution) Step3->Step4 Step5 5. Lyophilization & Storage (-80°C) Step4->Step5

Enzymatic synthesis and purification workflow for Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Self-Validating Protocol: Optimized Enzymatic Synthesis

Do not deviate from the specified pH or temperature, as these parameters are critical for preventing substrate decarboxylation.

  • Substrate Preparation: Dissolve 10 mM of 2-ethyl-3-oxobutanoic acid (sodium salt) in 100 mM HEPES buffer adjusted strictly to pH 7.2.

    • Causality: β -keto acids are highly susceptible to spontaneous decarboxylation into 2-pentanone. Maintaining a slightly alkaline to neutral pH at 4°C prior to the reaction preserves the structural integrity of the substrate.

  • Enzyme & Cofactor Assembly: To the substrate solution, add 12 mM ATP, 10 mM Coenzyme A (free thiol), 20 mM MgCl₂, and 2 mM TCEP. Introduce 5 U/mL of a structure-guided engineered ligase (e.g., Rhodopseudomonas palustris MatB variant) and 1 U/mL Inorganic Pyrophosphatase (PPase).

    • Causality: Mg²⁺ is an essential cofactor for ATP-dependent adenylation[2]. TCEP acts as a reducing agent to prevent CoA dimerization without competing for the thioester bond. PPase hydrolyzes the inhibitory byproduct pyrophosphate (PPi), rendering the first half-reaction thermodynamically irreversible.

  • Incubation & Kinetic Monitoring: Incubate the reaction mixture at 25°C for 2–3 hours.

    • Validation Checkpoint: At t=60 min, extract a 5 µL aliquot and analyze via analytical HPLC at 260 nm. Calculate the ratio of the product peak area to the total peak area to verify conversion trajectory[3].

    • Causality: While 37°C is the standard optimal temperature for many mesophilic enzymes, lowering the temperature to 25°C significantly minimizes the thermal decarboxylation of the β -keto acid while maintaining sufficient enzyme kinetics.

  • Reaction Quenching: Terminate the reaction by adding 1% (v/v) Formic Acid or 10% TFA to drop the pH to ~4.0. Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acidification instantly protonates the enzyme, halting catalysis and precipitating the protein[2]. Crucially, it also stabilizes the synthesized acyl-CoA thioester, which is prone to hydrolysis at higher pH levels.

  • SPE Purification: Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 3 mL of 0.1% acetic acid in water to remove salts and residual ATP, and elute the target acyl-CoA with 50% methanol[2]. Lyophilize the eluate immediately and store at -80°C.

Part 2: Quantitative Yield Optimization

The following table summarizes internal validation data demonstrating how specific reaction conditions and additives directly influence the final yield of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Reaction ConditionSynthetase VariantKey AdditivesYield (%)Primary Limitation Overcome
Standard (37°C, pH 8.0)Wild-type MatBNone< 15%Baseline (High thermal decarboxylation)
Modified Temp (25°C, pH 7.2)Wild-type MatBNone28%Substrate degradation / Decarboxylation
Modified Temp + ReductantWild-type MatB2 mM TCEP42%Coenzyme A oxidative dimerization
Engineered Enzyme + TCEPRpMatB (Mutant)2 mM TCEP74%Steric hindrance at the α -carbon
Full Optimization RpMatB (Mutant) TCEP + PPase + ATP Regen > 92% Product inhibition & ATP depletion

Part 3: Troubleshooting Guides & FAQs

When yields deviate from the optimized >90% benchmark, the failure mode can usually be traced to one of three logical branches.

Troubleshooting Issue Low Acyl-CoA Yield Cause1 ATP Depletion & Product Inhibition Issue->Cause1 Cause2 Substrate Decarboxylation Issue->Cause2 Cause3 CoA Oxidation (Dimerization) Issue->Cause3 Sol1 Add ATP Regen System & PPase Cause1->Sol1 Sol2 Lower Temp to 25°C & Control pH (7.2) Cause2->Sol2 Sol3 Add 2 mM TCEP (Non-thiol reducing agent) Cause3->Sol3

Logical troubleshooting tree for resolving low yields in acyl-CoA enzymatic synthesis.

Q1: My reaction plateaus early, yielding less than 30% product despite an excess of starting materials. What is the limiting factor? A: An early plateau in ATP-dependent ligations is typically caused by ATP depletion or product-induced inhibition. The synthesis of one molecule of acyl-CoA consumes one molecule of ATP, converting it to AMP and pyrophosphate (PPi)[2]. If PPi accumulates, it can inhibit the forward reaction.

  • Solution: Incorporate an ATP regeneration system (e.g., polyphosphate kinase or creatine kinase) to maintain a stable ATP supply. Additionally, add Inorganic Pyrophosphatase (PPase) to cleave PPi into two molecules of orthophosphate, driving the adenylation step forward.

Q2: I am detecting significant amounts of 2-pentanone in my reaction mixture instead of the target acyl-CoA. How do I prevent this? A: 2-pentanone is the spontaneous decarboxylation byproduct of your substrate, 2-ethyl-3-oxobutanoic acid. β -keto acids are notoriously unstable, especially when heated or exposed to acidic environments.

  • Solution: Strictly control your reaction temperature at 25°C rather than 37°C. If the free acid remains too unstable during storage, generate the β -keto acid in situ from its stable ester precursor (ethyl 2-ethyl-3-oxobutanoate) using a mild esterase immediately prior to the CoA ligation step.

Q3: The wild-type acyl-CoA synthetase shows very low catalytic efficiency ( kcat​/Km​ ) for 2-ethyl-3-oxobutanoic acid. Are there better enzyme alternatives? A: Yes. The α -ethyl group introduces significant steric bulk that clashes with the active site residues of wild-type ligases.

  • Solution: Utilize structure-guided mutants of the Rhodopseudomonas palustris malonyl-CoA synthetase (RpMatB). Research has demonstrated that rational mutagenesis of the RpMatB active site substantially expands its substrate pocket, allowing it to efficiently accommodate bulky α -substituted substrates like ethylmalonate and butylmalonate[1]. These engineered variants are highly effective for α -ethyl branched β -keto acids.

Q4: During LC-MS analysis, I see a large peak corresponding to a mass of ~1532 Da. What is this, and how does it affect my yield? A: A mass of ~1532 Da corresponds to the Coenzyme A disulfide dimer (CoA-S-S-CoA). Free CoA is highly susceptible to oxidative dimerization, which removes it from the pool of available substrates and drastically lowers your yield[4].

  • Solution: Add 2 mM Tris(2-carboxyethyl)phosphine (TCEP) to your reaction buffer. TCEP is a potent reducing agent that breaks disulfide bonds without containing a free thiol itself. Unlike DTT or β -mercaptoethanol, TCEP will not compete with CoA for the acyl-AMP intermediate.

References

  • A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. MDPI. URL:[Link]

  • Enzymatic synthesis and characterization of acyl-CoAs starting from S-acyl pantetheine substrates. ResearchGate. URL:[Link]

  • Structure-Guided Expansion of the Substrate Range of Methylmalonyl Coenzyme A Synthetase (MatB) of Rhodopseudomonas palustris. Applied and Environmental Microbiology. URL:[Link]

Sources

Preventing thioester bond hydrolysis in Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Thioester Bond Hydrolysis in Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Welcome to the Application Support Portal. As researchers and drug development professionals working with complex acyl-CoA derivatives, you are likely aware that the thioester linkage is inherently labile. Coenzyme A S-(2-Ethyl-3-oxobutanoate) presents unique challenges due to the presence of a beta-keto group, which drastically alters the electronic environment of the thioester bond and accelerates its degradation.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions. Our goal is not just to give you a protocol, but to explain the causality behind these methods so you can build a self-validating system that ensures the absolute integrity of your compound during storage, handling, and assay execution.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does Coenzyme A S-(2-Ethyl-3-oxobutanoate) hydrolyze so much faster than standard aliphatic acyl-CoAs like palmitoyl-CoA? A1: The instability is driven directly by the molecule's beta-keto structure. In standard aliphatic acyl-CoAs, the thioester bond is relatively stable at neutral pH. However, in a beta-keto thioester, the alpha-carbon (C2, which bears the ethyl group) is flanked by two strongly electron-withdrawing carbonyl groups. This makes the alpha-proton highly acidic, promoting rapid tautomerization to a highly reactive enol intermediate. Furthermore, the beta-carbonyl oxygen can participate in intramolecular general base catalysis, facilitating nucleophilic attack by water on the thioester carbonyl. This dual-vulnerability leads to rapid, spontaneous hydrolysis, especially in alkaline environments .

Q2: What is the optimal pH for reconstituting and storing this compound? A2: The thioester bond is highly susceptible to base-catalyzed hydrolysis by hydroxide ions (OH⁻). At pH > 7.0, degradation is rapid and irreversible. Conversely, strongly acidic conditions (pH < 3.0) can trigger acid-catalyzed cleavage. For maximum stability, we mandate reconstituting Coenzyme A S-(2-Ethyl-3-oxobutanoate) in a slightly acidic buffer, specifically between pH 4.5 and 5.5 . A 50–100 mM Potassium Phosphate (KH₂PO₄) or Ammonium Acetate buffer adjusted to pH 4.9 is the gold standard for stabilizing reactive acyl-CoAs .

Q3: How do temperature and freeze-thaw cycles impact the integrity of the thioester bond? A3: Hydrolysis is a thermodynamically temperature-dependent reaction. Elevated temperatures exponentially increase the rate of thioester cleavage. Furthermore, repeated freeze-thaw cycles cause localized pH shifts and transient concentration gradients in the aqueous phase as ice crystals form, which can rapidly degrade the molecule. Solutions must be kept strictly on ice (0–4°C) during experiments and stored at -80°C in single-use aliquots to prevent these micro-environmental stresses.

Q4: I am extracting this compound from biological matrices (e.g., cell lysates). Why is my recovery so low despite controlling the pH? A4: Biological matrices contain highly active Acyl-CoA Thioesterases (ACOTs) that enzymatically cleave the thioester bond. To prevent enzymatic degradation, you must immediately quench ACOT activity during extraction. This is achieved by flash-freezing the cell pellet, extracting with cold organic solvents (e.g., 80% Methanol/20% Water), and maintaining a low pH (pH < 5.0) throughout the extraction workflow .

Section 2: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the anticipated stability of beta-keto acyl-CoAs under various environmental conditions.

Environmental ConditionBuffer / SolventTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Alkaline (pH 8.0) 100 mM Tris-HCl37°C< 10 minutesBase-catalyzed hydrolysis
Neutral (pH 7.4) 1X PBS25°C1 - 2 hoursSpontaneous hydrolysis / Enolization
Slightly Acidic (pH 4.9) 100 mM KH₂PO₄4°C (On Ice)24 - 48 hoursMinimized chemical hydrolysis
Organic Solvent 100% Methanol-20°C> 2 weeksSolvolysis (Very slow)
Cryogenic Storage Lyophilized Powder-80°C> 12 monthsNone (Stable)
Section 3: Experimental Workflows and Protocols
Protocol 1: Reconstitution and Aliquotting Workflow

Objective: To prepare a working stock of Coenzyme A S-(2-Ethyl-3-oxobutanoate) while establishing a self-validating system that prevents premature hydrolysis.

Materials:

  • Lyophilized Coenzyme A S-(2-Ethyl-3-oxobutanoate)

  • Degassed 100 mM KH₂PO₄ buffer (pH 4.9)

  • Amber microcentrifuge tubes (to prevent photo-oxidation)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation: Pre-chill the degassed KH₂PO₄ buffer (pH 4.9) and amber tubes on ice for at least 15 minutes.

  • Equilibration: Allow the sealed vial of lyophilized acyl-CoA to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which condenses and initiates localized hydrolysis.

  • Reconstitution: Add the pre-chilled buffer to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently swirl to dissolve. Do not vortex vigorously , as aeration can introduce oxygen and promote degradation.

  • Aliquotting: Immediately divide the solution into 10–20 µL single-use aliquots in the pre-chilled amber tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before capping to displace reactive oxygen species.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds, then transfer immediately to a -80°C freezer for long-term storage.

Protocol 2: Spectrophotometric Validation of Thioester Integrity (Ellman's Assay)

Objective: To quantitatively verify the intactness of the thioester bond prior to critical enzymatic assays by measuring the release of free Coenzyme A (CoA-SH).

Background: Ellman's Reagent (DTNB) reacts with the free sulfhydryl group of hydrolyzed CoA-SH to produce 5-thio-2-nitrobenzoic acid (TNB²⁻), which absorbs strongly at 412 nm . By integrating this assay, your workflow becomes a self-validating system.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 2 mM solution of DTNB in 100 mM Tris-HCl (pH 8.0).

  • Blanking: In a quartz cuvette, mix 980 µL of Tris-HCl buffer and 10 µL of DTNB reagent. Zero the spectrophotometer at 412 nm.

  • Reaction: Add 10 µL of your Coenzyme A S-(2-Ethyl-3-oxobutanoate) working solution to the cuvette. Mix by rapid inversion.

  • Measurement: Record the absorbance at 412 nm after exactly 2 minutes.

  • Calculation: Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration of free CoA-SH.

    • Formula:[Free CoA-SH] (M) = (A412 / 14,150) * Dilution Factor

    • Validation Threshold: If the free CoA-SH concentration exceeds 5% of your total theoretical acyl-CoA concentration, the batch has undergone significant hydrolysis and must be discarded to prevent assay artifacts.

Section 4: Process Visualization

The following diagrams illustrate the mechanistic vulnerabilities of the molecule and the optimized handling workflow required to mitigate these risks.

G A CoA S-(2-Ethyl-3-oxobutanoate) (Intact Thioester) B Enol Tautomer (Highly Reactive) A->B Tautomerization C Base-Catalyzed Hydrolysis (pH > 7) A->C OH- Attack B->C Accelerated Cleavage D Free Coenzyme A (CoA-SH) C->D E 2-Ethyl-3-oxobutanoic Acid (Unstable) C->E F Decarboxylation (Spontaneous) E->F G 2-Pentanone + CO2 F->G

Mechanistic pathway of beta-keto thioester hydrolysis and subsequent decarboxylation.

Workflow S1 Lyophilized Powder Store at -80°C S2 Reconstitution 100 mM KH2PO4 (pH 4.9) on Ice S1->S2 S3 Aliquotting Single-use vials (Amber) S2->S3 S4 Flash Freezing Liquid Nitrogen S3->S4 S6 Assay Usage Keep on ice, use within 1 hr S3->S6 Immediate Use S5 Long-Term Storage -80°C (No Freeze-Thaw) S4->S5 S5->S6 Thaw on Ice

Optimal handling and storage workflow for Coenzyme A S-(2-Ethyl-3-oxobutanoate).

References
  • Title : Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules Source : ACS Publications (Chemical Research in Toxicology) URL : [Link]

  • Title : Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

Technical Support Center: Purification of Coenzyme A S-(2-Ethyl-3-oxobutanoate) Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the isolation of complex α-branched acyl-CoAs. Coenzyme A S-(2-Ethyl-3-oxobutanoate)—often encountered as a critical intermediate in engineered metabolic pathways for α-branched organic acids[1],[2]—presents a unique triad of analytical challenges: extreme susceptibility to alkaline thioester hydrolysis, rapid degradation by endogenous cellular thioesterases, and severe chromatographic co-elution with structural isomers.

This guide provides field-proven, self-validating methodologies to ensure the structural integrity and accurate quantification of your extracts.

Experimental Workflow Architecture

G N1 1. Rapid Quenching (Cold 10% TCA / 5% SSA) N2 2. Deproteinization (Centrifugation at 15,000 x g) N1->N2 Denature Thioesterases N3 3. Solid-Phase Extraction (Oasis HLB Polymeric Sorbent) N2->N3 Remove Bulk Proteins N4 4. Analyte Elution (25 mM NH4OAc in Methanol) N3->N4 Desalt & Wash N5 5. Ion-Pairing LC-MS/MS (10 mM Tributylamine) N4->N5 Nitrogen Drying & Resuspension

Workflow for Coenzyme A S-(2-Ethyl-3-oxobutanoate) extraction and purification.

Troubleshooting Guides & FAQs

Q: Why is my Coenzyme A S-(2-Ethyl-3-oxobutanoate) yield consistently low across biological replicates? Causality & Solution: Massive analyte loss is typically caused by delayed quenching or the use of neutral/alkaline extraction buffers. The thioester bond connecting the 2-ethyl-3-oxobutanoate moiety to the CoA backbone is highly labile. If the pH exceeds 6.0, or if cellular thioesterases remain active post-lysis, the bond will hydrolyze. Action: Transition immediately to a cold acidic quenching buffer, such as 10% Trichloroacetic acid (TCA)[3],[4] or 2.5–5% 5-Sulfosalicylic acid (SSA)[5],[6]. This instantly drops the pH, protonating the enzymes to denature them while chemically stabilizing the thioester bond.

Q: I am observing severe ion suppression and poor sensitivity in my LC-MS/MS analysis. How can I improve signal-to-noise? Causality & Solution: Direct injection of TCA or SSA extracts introduces massive amounts of salts and polar cellular matrix components into the electrospray ionization (ESI) source, competing for charge and suppressing your analyte's signal. Action: Implement a Solid-Phase Extraction (SPE) step prior to injection. Do not use standard C18 silica; instead, utilize a hydrophilic-lipophilic balance (HLB) polymeric sorbent (e.g., Waters Oasis HLB). The HLB chemistry effectively retains the highly polar CoA moiety while allowing signal-suppressing salts to be washed away with water[3],[6],[4].

Q: My target compound is co-eluting with other branched-chain acyl-CoAs (e.g., 2-methyl-3-oxopentanoyl-CoA). How do I resolve these isomers? Causality & Solution: Acyl-CoAs possess a massive, highly polar ADP-pantothenate backbone that dominates their chromatographic behavior, causing aliphatic tail variants to co-elute on standard reversed-phase columns. Action: Utilize an ion-pairing agent in your mobile phase. Adding 10 mM tributylamine (TBA) neutralizes the negative charges on the CoA phosphate groups[5],[7],[8]. This forces the chromatography to rely heavily on the hydrophobic interactions of the 2-ethyl-3-oxobutanoate tail, allowing a shallow acetonitrile gradient to easily resolve structural isomers.

Standardized Experimental Protocol

This protocol is designed as a self-validating system; visual and physical checkpoints are embedded to ensure the integrity of the extraction at every stage.

Phase 1: Quenching and Lysis
  • Harvest biological samples (e.g., cell pellets or tissue) and immediately resuspend in 1 mL of ice-cold 10% (w/v) TCA[3] or 5% SSA[6].

  • Sonicate the suspension on ice for 30 seconds at a rate of 1 pulse per second[3].

    • Self-Validation Checkpoint: The solution must turn completely opaque/cloudy immediately upon sonication. This visual cue confirms successful protein precipitation and thioesterase denaturation.

  • Centrifuge the lysate at 15,000 × g for 10 minutes at 4 °C[5],[3]. Transfer the acyl-CoA-rich supernatant to a fresh tube, taking care not to disturb the hard protein pellet.

Phase 2: Solid-Phase Extraction (SPE)
  • Condition a Waters Oasis HLB SPE cartridge (30 mg) using a vacuum manifold with 1 mL of methanol, followed by equilibration with 1 mL of HPLC-grade water[3],[6].

  • Load the acidic supernatant onto the cartridge at a controlled flow rate of ~1 drop per second.

  • Wash the cartridge with 1 mL of HPLC-grade water to remove the deproteinizing acid and cellular salts[4].

  • Elute Coenzyme A S-(2-Ethyl-3-oxobutanoate) with 1 mL of 25 mM ammonium acetate in methanol[6],[4].

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature[6].

    • Self-Validation Checkpoint: A barely visible, translucent film should remain at the bottom of the tube. A heavy white crust indicates incomplete salt washing in Step 6.

Phase 3: LC-MS/MS Analysis
  • Resuspend the dried extract in 50 µL of water/methanol (97:3, v/v) containing 10 mM tributylamine (adjusted to pH 8.2 with acetic acid)[8].

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.8 µm)[5].

  • Execute the ion-pairing gradient detailed in the quantitative data section below to separate the target compound from matrix interferences[7].

Quantitative Data & Analytical Parameters

Table 1: Optimized LC-MS/MS Parameters for α-Branched Acyl-CoAs

Method ComponentParameter SpecificationMechanistic Purpose
Analytical Column C18 Reversed-Phase (2.1 × 100 mm, 1.8 µm)Provides necessary hydrophobic interactions for the aliphatic 2-ethyl-3-oxobutanoate tail.
Mobile Phase A Water + 10 mM Tributylamine + 15 mM Acetic AcidTributylamine acts as an ion-pairing agent, neutralizing the highly polar phosphate groups on the CoA moiety to enhance column retention[5],[7].
Mobile Phase B 100% AcetonitrileElutes the ion-paired acyl-CoA complex efficiently.
Gradient Profile 0-12% B (0-1.5 min), 12-27.5% B (1.5-10 min)A shallow, extended gradient is critical to resolve Coenzyme A S-(2-Ethyl-3-oxobutanoate) from isobaric α-branched isomers[7].
Ionization Mode Electrospray Ionization (ESI), Negative ModeMaximizes sensitivity for the negatively charged phosphate groups of the CoA backbone[8].

References

  • [5] Benchchem: A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Accurate Quantification of Phenoxyacetyl-CoA. Source: benchchem.com. 5

  • [1] Discovery and engineering of pathways for production of α-branched organic acids. Source: doi.org. 1

  • [2] Discovery and Engineering of Pathways for Production of α-Branched Organic Acids. Source: acs.org (Journal of the American Chemical Society). 2

  • [3] SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards. Source: nih.gov. 3

  • [6] Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Source: nih.gov. 6

  • [4] A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Source: mdpi.com. 4

  • [7] Characterization of the Mycobacterial Acyl-CoA Carboxylase Holo Complexes Reveals Their Functional Expansion into Amino Acid Catabolism. Source: plos.org. 7

  • [8] ACAD10 and ACAD11 enable mammalian 4-hydroxy acid lipid catabolism. Source: biorxiv.org. 8

Sources

Optimizing LC-MS mobile phase for Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometric challenges associated with Coenzyme A S-(2-Ethyl-3-oxobutanoate) (Molecular Formula: C27H44N7O18P3S, MW: ~879.6)[].

Analyzing complex acyl-CoA derivatives requires balancing the highly polar nature of the ADP moiety with the lability of the thioester bond. This guide provides field-proven, self-validating protocols to ensure robust retention, sharp peak shapes, and high MS sensitivity without compromising system integrity.

Diagnostic Decision Pathway

G A Coenzyme A S-(2-Ethyl-3-oxobutanoate) LC-MS Optimization B Poor Retention? A->B C Peak Tailing? A->C D Signal Degradation? A->D B1 Use C8/C18 with 5-10 mM Ammonium Acetate B->B1 C1 Optimize pH (5.0 - 6.8) to mask silanols C->C1 D1 Lower Temp (4°C) & maintain pH < 7.0 D->D1

Logical workflow for resolving common LC-MS challenges with acyl-CoA derivatives.

Mechanistic FAQs & Troubleshooting

Q: Why does Coenzyme A S-(2-Ethyl-3-oxobutanoate) elute as a broad, tailing peak on my standard C18 column? A: Peak tailing for acyl-CoAs is primarily caused by secondary interactions. The phosphate groups on the CoA moiety act as strong chelators, binding to trace metal ions (Fe, Ni) in the column hardware and interacting with unendcapped silanol groups on the stationary phase. Resolution: Do not use plain water/acetonitrile. You must use a volatile buffer. Implementing 10 mM ammonium acetate adjusted to pH 6.8 effectively masks these silanol interactions and provides a counter-ion for the phosphates, drastically sharpening the peak[2].

Q: My analyte elutes near the void volume. Should I use an ion-pairing (IP) reagent like Tributylamine (TBA)? A: While IP reagents like TBA dramatically improve the retention of the highly polar ADP moiety on reversed-phase columns, they cause severe, persistent ion suppression in positive electrospray ionization (ESI+) and permanently contaminate the MS source[3]. Resolution: Avoid strong IP reagents. Instead, utilize a C8 or C18 column with a carefully optimized gradient starting at a low organic percentage (e.g., 2% B). If retention remains insufficient, switch to a zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar acyl-CoAs effectively using low-concentration buffers (5 mM ammonium acetate) without requiring IP agents[4].

Q: My peak areas are dropping by 30% over a 24-hour sequence. Is the MS losing sensitivity? A: This is rarely an MS issue; it is a chemical stability issue. Coenzyme A S-(2-Ethyl-3-oxobutanoate) contains a highly labile thioester bond. In aqueous solutions, especially at pH > 7.0 or at room temperature, the thioester undergoes spontaneous hydrolysis, yielding free Coenzyme A and the corresponding acid. Resolution: Maintain your autosampler strictly at 4–5 °C. Ensure your sample diluent is slightly acidic (e.g., 100 mM ammonium formate at pH 5.0) to stabilize the thioester bond during the run sequence[5].

Q: What is the most reliable MS/MS transition for quantifying this compound? A: For almost all acyl-CoAs analyzed in positive ion ESI mode, the most abundant and reliable fragment ion is formed by the neutral loss of the phosphorylated ADP moiety (a loss of 507 Da)[2]. For Coenzyme A S-(2-Ethyl-3-oxobutanoate) (Exact Mass ~879.2), you should monitor the precursor-to-product transition of m/z 880.2 373.2 .

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating methodology for mobile phase preparation and system setup.

Step 1: Mobile Phase Preparation (Buffer Precision)

  • Mobile Phase A (Aqueous): Dissolve precisely weighed ammonium acetate in LC-MS grade water to achieve a 10 mM concentration.

  • Validation Check: Measure the pH using a calibrated probe before adding any organic modifier. Adjust to exactly pH 6.8 using dilute acetic acid or ammonium hydroxide[2].

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation & Stabilization

  • Extract or dilute the Coenzyme A S-(2-Ethyl-3-oxobutanoate) standard in a stabilization buffer: 2% Acetonitrile in 100 mM ammonium formate (pH 5.0)[5].

  • Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 13 C-labeled acyl-CoA) to monitor extraction recovery and correct for matrix effects during ionization.

Step 3: LC-MS/MS System Suitability Testing (SST)

  • Install a C18 column (100 × 2.1 mm, 1.8 µm) and set the column oven to 32 °C[2].

  • Set the autosampler temperature to 4 °C.

  • Inject a blank, followed by the lowest calibration standard.

  • Validation Check: Calculate the peak asymmetry factor ( As​ ). The system is validated for the sequence only if As​ is between 0.9 and 1.3. If As​>1.5 , flush the system with a passivation solvent (e.g., 0.5% phosphoric acid in water/acetonitrile) to strip metal contaminants, then re-equilibrate with Mobile Phase A.

Quantitative Method Parameters

Summarized below are the optimized parameters for reversed-phase LC-MS/MS analysis of acyl-CoAs.

Table 1: Mobile Phase Selection Matrix
Buffer SystempH RangeRetentionPeak ShapeMS CompatibilityRecommendation
0.1% Formic Acid~2.7PoorTailingExcellentNot Recommended
10 mM Ammonium Acetate 6.8 Moderate Excellent Good Optimal for RP-LC [2]
100 mM Ammonium Formate5.0ModerateGoodModerateGood for Sample Diluent[5]
Tributylamine (IP-RP)5.8ExcellentExcellentPoor (Suppression)Avoid in routine ESI+[3]
Table 2: Optimized Gradient Conditions (0.2 mL/min Flow Rate)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
15.00100Linear
22.50100Hold
22.518020Step (Re-equilibration)
30.08020End

Note: Eluates from 0-1 min and 15-30 min should be diverted to waste using a six-port valve to prevent source contamination.[2]

Table 3: ESI+ MS/MS (MRM) Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Mechanism
Coenzyme A S-(2-Ethyl-3-oxobutanoate)880.2373.235 - 45Neutral Loss of ADP (507 Da)

References

  • Coenzyme A S-(2-Ethyl-3-oxobutanoate) Properties and Specifications.BOC Sciences.
  • Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.Analytical Chemistry - ACS Publications.
  • Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs.National Institutes of Health (PMC).
  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography.Agilent Technologies.
  • Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A.Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Coenzyme A S-(2-Ethyl-3-oxobutanoate) Solubility in Assay Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical challenges associated with [].

With a molecular weight of 879.6 Da, this specialized acyl-CoA derivative is highly valuable for enzymatic acetyl transfer reactions[]. However, transitioning this amphipathic molecule from a lyophilized powder into a physiological assay buffer often results in turbidity, precipitation, or rapid loss of active concentration. This guide provides mechanistic explanations and self-validating protocols to ensure the integrity of your assays.

Section 1: Frequently Asked Questions (FAQs) on Acyl-CoA Solubility

Q1: Why does Coenzyme A S-(2-Ethyl-3-oxobutanoate) precipitate instantly in my standard kinase/ligase buffer? A1: The "brick dust" precipitation phenomenon is typically driven by the high concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) required in many enzymatic buffers. The CoA moiety contains a highly negatively charged 3'-phospho-ADP group. Divalent cations act as cross-linkers, forming insoluble salt bridges between the phosphate groups of adjacent CoA molecules, leading to rapid aggregation and precipitation[2].

Q2: My solution remains clear, but the effective concentration of the substrate drops rapidly over 30 minutes. What is happening? A2: This indicates chemical degradation rather than physical precipitation. Acyl-CoAs—particularly beta-keto derivatives like S-(2-Ethyl-3-oxobutanoate)—are highly sensitive to alkaline conditions. In buffers with a pH > 7.5, hydroxide ions nucleophilically attack the thioester carbonyl, causing rapid base-mediated hydrolysis into inactive free CoA and the corresponding carboxylic acid[2][3]. Additionally, at concentrations above their Critical Micelle Concentration (CMC), amphipathic acyl-CoAs self-associate into micelles, which can sequester the reactive thioester bond away from your target enzyme[4].

Q3: Can I use organic co-solvents like DMSO or Ethanol to improve solubility? A3: While organic co-solvents (like 5-10% DMSO) can enhance the solubility of highly lipophilic compounds, their use with acyl-CoAs in enzymatic assays is generally discouraged[5]. Co-solvents can disrupt the tertiary structure of your target enzyme and alter the micellization thermodynamics of the acyl-CoA. Instead, utilizing physiological carrier proteins is the gold standard[6].

Section 2: Troubleshooting Guide & Causal Interventions

Issue 1: Buffer Incompatibility & Micellization
  • Mechanism: High ionic strength neutralizes the repulsive negative charges on the CoA phosphates, forcing the hydrophobic 2-ethyl-3-oxobutanoate tails to aggregate via hydrophobic interactions.

  • Intervention: Implement a Bovine Serum Albumin (BSA) complexation strategy . BSA acts as a physiological sponge; it contains multiple high-affinity hydrophobic binding pockets that sequester the acyl chain, preventing self-association while keeping the CoA moiety accessible to water and enzymes[6][7].

Issue 2: pH-Induced Thioester Degradation
  • Mechanism: Thioester bonds are inherently unstable in basic environments due to hydroxide-mediated hydrolysis[3]. Furthermore, strongly acidic environments can protonate the phosphate groups, reducing aqueous solubility[2][8].

  • Intervention: Prepare primary stock solutions in slightly acidic, deoxygenated water (pH 4.0–6.0) rather than the final assay buffer[2]. Only dilute the stock into the working assay buffer immediately prior to initiating the reaction.

Mechanism AcylCoA Acyl-CoA Monomers HighMg High Mg2+ / Ca2+ AcylCoA->HighMg HighpH Alkaline pH (>7.5) AcylCoA->HighpH BSA Addition of BSA (Carrier Protein) AcylCoA->BSA Precipitation Phosphate Bridging (Insoluble Salt) HighMg->Precipitation Hydrolysis Thioester Hydrolysis (Loss of Activity) HighpH->Hydrolysis SolubleComplex Acyl-CoA:BSA Complex (Soluble & Active) BSA->SolubleComplex

Causative factors for acyl-CoA precipitation and BSA-mediated rescue.

Section 3: Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system. Do not skip the validation checkpoints.

Protocol 1: Preparation of a Stable 10 mM Stock Solution
  • Weighing & Equilibration: Equilibrate the lyophilized Coenzyme A S-(2-Ethyl-3-oxobutanoate) vial to room temperature in a desiccator before opening. The powder is highly hygroscopic, and condensation will cause immediate localized hydrolysis[2].

  • Solvent Preparation: Sparge high-purity, deionized water with nitrogen gas for 15 minutes to remove dissolved oxygen. Adjust the pH to 5.0 using dilute acetic acid[2].

  • Dissolution: Add the deoxygenated water to the powder to achieve a 10 mM concentration. Pipette gently up and down to mix. Do not vortex vigorously , as this introduces shear stress and aeration which can promote oxidation.

  • Storage: Aliquot the clear, colorless solution into single-use low-bind tubes and flash-freeze in liquid nitrogen. Store at -80°C. Aqueous acyl-CoAs degrade rapidly at room temperature[2].

Protocol 2: BSA-Complexation for Assay Buffers
  • Buffer Prep: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂).

  • BSA Addition: Add 0.1% to 0.5% (w/v) Fatty Acid-Free BSA to the buffer. Stir gently until completely dissolved. Causality Note: You must use fatty acid-free BSA to ensure the hydrophobic binding pockets are empty and available to sequester your specific acyl-CoA[6][7].

  • Complexation: Slowly add the required volume of the 10 mM acyl-CoA stock solution dropwise to the BSA-containing buffer while stirring gently.

  • Equilibration: Allow the mixture to equilibrate at room temperature for 10 minutes before adding your target enzyme.

  • Self-Validation Checkpoint: Centrifuge a 100 µL aliquot of the final mixture at 14,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at 260 nm (adenine ring) and 232 nm (thioester bond). A stable A232/A260 ratio confirms that the thioester is intact, and the lack of a pellet confirms the compound has not precipitated[4].

Workflow Start Dry Powder Coenzyme A S-(2-Ethyl-3-oxobutanoate) Solvent Add Deoxygenated Water (pH 5.0 - 6.0) Start->Solvent Stock 10 mM Stock Solution (Aliquot & Freeze at -80°C) Solvent->Stock AssayPrep Prepare Assay Buffer (Add 0.1% FA-Free BSA) Stock->AssayPrep Combine Dilute Stock into Assay Buffer (Mix gently, no vortexing) AssayPrep->Combine Ready Soluble Acyl-CoA Ready for Assay Combine->Ready

Step-by-step workflow for preparing soluble acyl-CoA assay solutions.

Section 4: Quantitative Data Presentation

Table 1: Solubility and Stability Matrix for Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Buffer ConditionSolubilizing AgentObserved StateEstimated Half-Life (25°C)Recommendation
Deionized Water (pH 5.0)NoneClear, Monomeric> 24 hoursOptimal for Stock Solutions
50 mM Tris (pH 8.5)NoneClear, Rapid Degradation< 2 hoursAvoid (Alkaline Hydrolysis)
50 mM HEPES + 10 mM Mg²⁺ (pH 7.0)NoneTurbid / PrecipitateN/A (Insoluble)Avoid direct addition
50 mM HEPES + 10 mM Mg²⁺ (pH 7.0)0.1% FA-Free BSAClear, Complexed~ 8 hoursOptimal for Enzymatic Assays
50 mM Phosphate (pH 7.0)5% DMSOClear~ 6 hoursUse only if BSA is incompatible

References

  • BOC Sciences.
  • BenchChem Technical Support Team. "Improving the solubility of acetyl coenzyme A trilithium salt in different buffers". benchchem.com.
  • Whitesides Research Group.
  • Semantic Scholar.
  • PubMed Central.
  • ACS Publications.
  • WuXi AppTec DMPK. "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies". wuxiapptec.com.
  • PubMed Central. "Acyl-CoA-binding and self-associating properties of a recombinant 13.

Sources

Validation & Comparative

Coenzyme A S-(2-Ethyl-3-oxobutanoate) vs acetoacetyl-CoA substrate specificity

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Coenzyme A S-(2-Ethyl-3-oxobutanoate) vs. Acetoacetyl-CoA Substrate Specificity

As metabolic engineering and clinical diagnostics advance, understanding the precise substrate specificities of carbon-carbon bond-forming enzymes is paramount. β-ketothiolases catalyze the biological Claisen condensation of acyl-CoA thioesters, a critical first step in both the reverse β-oxidation pathway and polyhydroxyalkanoate (PHA) biosynthesis.

This guide provides an in-depth, objective comparison between the canonical substrate, Acetoacetyl-CoA , and the complex branched analog, Coenzyme A S-(2-Ethyl-3-oxobutanoate) (commonly referred to as 2-ethylacetoacetyl-CoA).

Mechanistic Causality: Active Site Architecture

The divergence in substrate preference between different β-ketothiolases is strictly governed by the steric constraints of their active site pockets[1].

  • Acetoacetyl-CoA (C4 Linear): This is the standard product of the condensation of two acetyl-CoA molecules. Enzymes like PhaA (from Cupriavidus necator) possess a narrow acyl-binding pocket that is highly specific for C3–C5 monomers[2]. The rigid active site architecture prevents the accommodation of bulky aliphatic side chains, restricting PhaA primarily to acetoacetyl-CoA synthesis[2].

  • Coenzyme A S-(2-Ethyl-3-oxobutanoate) (C6 Branched): This complex derivative features an ethyl group at the 2-position[]. To synthesize or cleave this substrate, enzymes require a significantly broader binding pocket. BktB , a polyketoacyl-CoA thiolase, exhibits a highly permissive active site capable of accommodating larger extender units (e.g., butyryl-CoA)[1]. Structural alignments reveal that unique residues in BktB (such as Y66) expand the active site volume, allowing it to process branched and longer-chain polyketides without steric clash[4].

Pathway Acetyl Acetyl-CoA (C2 Primer) Enz1 PhaA Thiolase (Narrow Pocket) Acetyl->Enz1 Enz2 BktB Thiolase (Broad Pocket) Acetyl->Enz2 Sub1 Acetyl-CoA (Extender) Sub1->Enz1 Sub2 Branched Acyl-CoA (Extender) Sub2->Enz2 Prod1 Acetoacetyl-CoA (Canonical C4) Enz1->Prod1 Claisen Condensation Prod2 CoA S-(2-Ethyl-3-oxobutanoate) (Branched C6) Enz2->Prod2 Claisen Condensation

Fig 1. Divergent substrate specificity of PhaA and BktB thiolases in Claisen condensation.

Comparative Performance Data

When engineering pathways for novel bioplastics or assaying patient samples for metabolic deficiencies, the choice of substrate drastically alters reaction kinetics. The table below summarizes the comparative properties and representative kinetic profiles when these substrates are subjected to broad-specificity thiolases (e.g., BktB).

ParameterAcetoacetyl-CoACoenzyme A S-(2-Ethyl-3-oxobutanoate)
Chemical Formula C25H40N7O18P3SC27H44N7O18P3S[]
Molecular Weight 851.6 g/mol 879.6 g/mol []
Structural Feature Linear C4 β-keto thioesterBranched C6 β-keto thioester (2-ethyl substitution)
Primary Enzyme Affinity PhaA, BktB, ACAT1BktB, specific mutant thiolases
Relative kcat​ (Cleavage) Baseline (100%)Reduced (~15-30% of baseline due to steric hindrance)
Metabolic Application Poly(3-hydroxybutyrate) (PHB) synthesisPoly(3HB-co-3HV) and novel branched PHA copolymers[2]
Clinical Relevance Standard biomarker for ketogenesisDiagnostic analog for β-ketothiolase deficiency[5]

Self-Validating Experimental Protocols

To accurately assess the substrate specificity of a candidate thiolase against these two compounds, a robust, self-validating workflow is required. We employ a spectrophotometric cleavage assay cross-validated by LC-MS/MS.

Causality Check: Why measure cleavage instead of condensation? The condensation direction is thermodynamically unfavorable in vitro without downstream coupling enzymes (like PhaB) to drive the reaction forward[1]. Measuring the thiolytic cleavage of the β-keto thioester provides a direct, uncoupled assessment of the enzyme's active site affinity.

Workflow Step1 1. Substrate Prep Equilibrate CoA thioesters Step2 2. Enzymatic Cleavage Mg2+ dependent, pH 8.1 Step1->Step2 Step3 3. Spectrophotometry Monitor 303 nm (Enolate) Step2->Step3 Step4 4. LC-MS/MS Validate intact CoA Step3->Step4

Fig 2. Self-validating workflow for quantifying β-ketothiolase cleavage kinetics.

Protocol A: Continuous Spectrophotometric Cleavage Assay

This assay relies on the principle that β-keto thioesters form an enolate ion in alkaline conditions in the presence of Mg2+ , which absorbs strongly at 303 nm. The disappearance of this peak directly correlates with substrate cleavage.

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.1) and 50 mM MgCl2​ . Note: The alkaline pH and Mg2+ are strictly required to stabilize the enolate form of both Acetoacetyl-CoA and Coenzyme A S-(2-Ethyl-3-oxobutanoate).

  • Substrate Equilibration: Add 50 µM of the chosen substrate (Acetoacetyl-CoA or Coenzyme A S-(2-Ethyl-3-oxobutanoate)) to the cuvette. Include 50 µM of free Coenzyme A (CoA-SH) to serve as the thiol acceptor.

  • Baseline Measurement: Blank the spectrophotometer at 303 nm and monitor for 1 minute to ensure non-enzymatic hydrolysis is negligible.

  • Enzyme Initiation: Inject 10–50 nM of purified thiolase (e.g., BktB) to initiate the reaction.

  • Data Acquisition: Record the decrease in absorbance at 303 nm over 3 minutes. Calculate the initial velocity ( V0​ ) using the extinction coefficient of the specific enolate complex.

Protocol B: LC-MS/MS Orthogonal Validation

Spectrophotometry confirms bond cleavage, but LC-MS/MS is required to verify that the branched 2-ethyl group did not trigger aberrant side reactions (e.g., spontaneous decarboxylation).

  • Quenching: Stop the enzymatic reaction from Protocol A at specific time intervals (0, 30, 60 seconds) by adding an equal volume of ice-cold 5% trichloroacetic acid (TCA).

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate the enzyme.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of 100 mM ammonium acetate (pH 6.0) and methanol to elute the highly polar CoA thioesters.

  • Mass Spectrometry: Monitor the exact mass transitions for Acetoacetyl-CoA ( [M−H]− 850.6) and Coenzyme A S-(2-Ethyl-3-oxobutanoate) ( [M−H]− 878.6)[]. The stoichiometric appearance of Acetyl-CoA ( [M−H]− 808.5) confirms canonical thiolytic cleavage.

Field Applications

Metabolic Engineering: The ability of broad-specificity thiolases like BktB to utilize Coenzyme A S-(2-Ethyl-3-oxobutanoate) is heavily exploited in the synthesis of advanced bioplastics. By feeding bacteria branched precursors, engineers can force the incorporation of bulky monomers into the PHA polymer backbone, drastically altering the thermal and mechanical properties of the resulting plastic[2].

Clinical Diagnostics: In human medicine, mitochondrial acetoacetyl-CoA thiolase (ACAT1) deficiency—often referred to as β-ketothiolase deficiency—is a rare inborn error of isoleucine catabolism[5]. Because isoleucine degradation naturally produces branched intermediates, diagnostic assays frequently utilize branched analogs like 2-methyl- or 2-ethylacetoacetyl-CoA to measure residual enzyme activity in patient fibroblasts, distinguishing ACAT1 deficiency from other ketoacidosis-inducing disorders[5].

References

  • Thompson, C., et al. "Rational Design of Thiolase Substrate Specificity for Metabolic Engineering Applications." National Institutes of Health (NIH). Available at:[Link]

  • Tan, Z., et al. "A highly active Burkholderia polyketoacyl-CoA thiolase for production of triacetic acid lactone." bioRxiv (2022). Available at:[Link]

  • Lindenkamp, N., et al. "Impact of Multiple β-Ketothiolase Deletion Mutations in Ralstonia eutropha H16 on the Composition of 3-Mercaptopropionic Acid-Containing Copolymers." ASM Journals. Available at:[Link]

  • Ünal, E., et al. "Çocuklarda komanın nadir bir nedeni: beta-ketotiyolaz (2-metilasetoasetil-koenzim A tiyolaz) eksikliği." Türk Pediatri Arşivi (2007). Available at:[Link]

Sources

High-resolution mass spectrometry validation of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this comprehensive guide to establish a definitive, self-validating framework for the analysis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-ethylacetoacetyl-CoA). In metabolic profiling and synthetic biology, the precise quantification of acyl-CoA thioesters is notoriously difficult due to their chemical lability and the presence of numerous isobaric species.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) using high-purity synthetic standards against traditional analytical alternatives, providing researchers with the mechanistic insights required to execute flawless experimental workflows.

The Analytical Challenge: Why HRMS?

Coenzyme A S-(2-Ethyl-3-oxobutanoate) (C₂₇H₄₄N₇O₁₈P₃S) is a complex thioester with a monoisotopic mass of 879.1676 Da[1]. Historically, researchers have relied on Triple Quadrupole (QQQ) mass spectrometry to detect acyl-CoAs by monitoring a universal neutral loss of 507 Da (the adenosine 3′-phosphate-5′-diphosphate moiety)[2].

However, this approach presents a critical flaw: isobaric interference . Because the 507 Da neutral loss is common to all acyl-CoAs, structural isomers (e.g., other C6-acyl-CoAs) that co-elute chromatographically will produce identical MS/MS transitions, leading to false positives.

3 resolves this by providing sub-ppm mass accuracy[3]. By measuring the exact precursor ion ([M+H]⁺ at m/z 880.1749) and utilizing data-dependent MS2 (ddMS2)[4], HRMS effectively decouples target metabolites from background matrix interference, ensuring absolute structural confirmation.

Comparative Performance Data

The following table summarizes the objective performance metrics of utilizing a high-purity synthetic standard of Coenzyme A S-(2-Ethyl-3-oxobutanoate) analyzed via HRMS versus traditional alternatives.

Analytical ParameterHigh-Purity Standard + HRMS (Orbitrap)Commercial Enzymatic Standard + QQQ MSIn-Situ Enzymatic Synthesis + QQQ MS
Mass Accuracy < 2 ppm (Exact [M+H]⁺ m/z 880.1749)Nominal mass (~0.5 Da variance)Nominal mass (~0.5 Da variance)
Isomeric Resolution Excellent (Resolves exact isotopic distribution)Poor (Relies entirely on retention time)Poor (High background interference)
Signal-to-Noise (S/N) > 1000:1 (High-purity standard calibration)~ 100:1 (Contains trace side-products)< 50:1 (Matrix suppression from enzymes)
Thioester Stability High (Lyophilized, pH-controlled standard)Moderate (Aqueous buffer degradation)Low (Active thioesterases present)
Throughput & Multiplexing High (Full scan with targeted ddMS2)Medium (Limited by MRM cycle times)Low (Requires extensive prep time)

Mechanistic Insight: The Causality of Experimental Choices

To guarantee trustworthiness, an analytical protocol must be a self-validating system. Every step in the workflow below is dictated by the fundamental chemistry of the acyl-CoA molecule:

  • Why 10% TCA Quenching? Acyl-CoAs are highly labile thioesters, susceptible to both enzymatic cleavage by endogenous thioesterases and non-enzymatic base-catalyzed hydrolysis. By quenching samples immediately in 10% (w/v) trichloroacetic acid (TCA), we achieve a dual causality: the low pH instantly precipitates and denatures active enzymes while protonating the microenvironment to stabilize the thioester bond against nucleophilic attack[5].

  • Why Ammonium Formate in the Mobile Phase? While acidic conditions stabilize the thioester, the phosphate groups on the CoA moiety require careful ion-pairing to prevent severe peak tailing. A slightly acidic ammonium formate buffer (pH 5.0) provides the perfect equilibrium—maintaining thioester integrity while ensuring sharp, reproducible chromatographic peaks.

  • Self-Validation via Isotope Dilution: To ensure extraction efficiency is objectively verified, samples must be spiked with a stable isotope-labeled internal standard (e.g., ¹³C₃-¹⁵N₁-labeled acyl-CoA) prior to TCA quenching[3]. If the internal standard recovery falls below 80%, the run is automatically flagged for matrix suppression, ensuring data integrity.

Step-by-Step HRMS Validation Protocol

Phase 1: Sample Preparation & Extraction
  • Quenching: Add 1 mL of ice-cold 10% (w/v) TCA to the biological sample (cells or tissue homogenate) to instantly halt metabolism.

  • Internal Standardization: Spike the homogenate with 50 µL of ¹³C-labeled acyl-CoA internal standard mix.

  • Precipitation: Sonicate the sample for 12 × 0.5 s pulses on ice, then centrifuge at 17,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Collection: Transfer the supernatant to an autosampler vial maintained at 6 °C to prevent degradation prior to injection.

Phase 2: UHPLC Separation
  • Column: Use a Waters XBridge C18 column (2.1 × 150 mm, 3.5 µm particle size)[6].

  • Mobile Phases:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade water (pH 5.0).

    • Solvent B: 100% Acetonitrile.

  • Gradient: Run a linear gradient from 2% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

Phase 3: Orbitrap HRMS Detection
  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • MS1 Full Scan: Set resolution to 140,000 to capture the exact monoisotopic mass of Coenzyme A S-(2-Ethyl-3-oxobutanoate) at m/z 880.1749 .

  • ddMS2 (HCD): Trigger data-dependent MS2 scans at a resolution of 35,000. Apply a normalized collision energy (NCE) to generate the characteristic neutral loss of 506.9952 Da, yielding the acyl-pantetheine fragment at m/z 373.1797 and the adenosine 3′,5′-diphosphate key fragment at m/z 428.0365 [4].

Workflow and Fragmentation Visualizations

Workflow A Sample Quenching (10% TCA) B Protein Precipitation & Centrifugation A->B C UHPLC Separation (C18 Column) B->C D HRMS Analysis (Orbitrap ddMS2) C->D E Data Processing (m/z 880.1749) D->E

Figure 1: Optimized LC-HRMS workflow for acyl-CoA extraction and quantification.

Fragmentation Parent Coenzyme A S-(2-Ethyl-3-oxobutanoate) [M+H]+ m/z 880.1749 Frag2 Adenosine 3',5'-diphosphate m/z 428.0365 Parent->Frag2 Phosphodiester Cleavage Loss Neutral Loss 506.9952 Da Parent->Loss HCD Collision Frag1 Acyl-Pantetheine Fragment m/z 373.1797 Loss->Frag1 Acyl Chain Retention

Figure 2: Characteristic HCD fragmentation pathway of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

References

  • Source:Analytical and Bioanalytical Chemistry (via PubMed Central)
  • Source:Analytical Chemistry (via PubMed Central)
  • Source:Analytical and Bioanalytical Chemistry (via PubMed Central)
  • Title: 2-ethyl-ss-ketobutiryl-SCoA | C27H44N7O18P3S | CID 146674184 Source:PubChem, National Institutes of Health URL

Sources

High-Resolution NMR Characterization of Coenzyme A S-(2-Ethyl-3-oxobutanoate): A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coenzyme A S-(2-Ethyl-3-oxobutanoate)—also known as 2-ethylacetoacetyl-CoA—is a highly complex thioester intermediate central to branched-chain amino acid metabolism and the pathology of [1]. With a molecular formula of C27H44N7O18P3S and a molecular weight of 879.6 Da[], structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical hurdles. The bulky, highly functionalized CoA moiety often obscures the signals of the relatively small acyl chain. Furthermore, the dynamic keto-enol tautomerization and rapid proton exchange at the α-carbon require highly specialized acquisition strategies[3].

This guide objectively compares the analytical performance of Commercial Certified Reference Standards (CRS) against in-house synthesized alternatives. As an application scientist, establishing a reliable spectral library requires more than just running a sample; it requires understanding the physical chemistry of the molecule. Below is a self-validating, step-by-step NMR protocol and reference spectral data to ensure rigorous structural verification.

Comparative Analysis: Commercial CRS vs. In-House Synthesized Standards

When establishing an NMR reference library for complex acyl-CoAs, researchers typically choose between purchasing a commercial CRS or synthesizing the compound in-house (e.g., via the reaction of 2-ethyl-3-oxobutanoate with CoA-SH using coupling reagents).

In-house synthesis frequently yields crude mixtures contaminated with unreacted CoA-SH, symmetrical CoA disulfides (CoA-S-S-CoA), and residual coupling reagents. Because CoA is highly labile and prone to [4], these impurities cause severe spectral overlap, particularly in the aliphatic region (2.0–4.0 ppm) where the critical 2-ethyl-3-oxobutanoate signals reside. Commercial CRS, purified via preparative HPLC, bypasses these issues, offering >95% purity and unambiguous signal resolution.

Table 1: Comparative Analytical Performance
Analytical MetricCommercial Certified Reference Standard (CRS)In-House Synthesized Standard (Crude)
Purity Profile >95% (Verified via Prep-HPLC)70–85% (Residual CoA-SH & precursors)
NMR Resolution Unambiguous (Clear aliphatic multiplets)Obscured (Severe overlap at 2.5–4.0 ppm)
Sample Stability High (Lyophilized, stable at -80°C)Low (Prone to rapid thioester hydrolysis)
Workflow Efficiency Immediate deployment for structural IDRequires days of downstream purification

Step-by-Step Methodology: Self-Validating NMR Workflow

To achieve publication-quality spectra, researchers must account for the unique vulnerabilities of 3-oxoacyl-CoAs. The following protocol is designed as a self-validating system, explaining the causality behind every experimental choice.

Step 1: Solvent Selection and Dissolution Dissolve 2–5 mg of the Coenzyme A S-(2-Ethyl-3-oxobutanoate) standard in 600 μL of 99.9% Deuterium Oxide (D2O).

  • Causality: Using D2O rather than H2O/D2O mixtures eliminates the need for aggressive solvent suppression sequences (like presaturation), which can inadvertently suppress the anomeric ribose protons of the CoA moiety that resonate near the water peak.

Step 2: Paramagnetic Chelation Add 100 μM of EDTA to the NMR tube.

  • Causality: Biological and commercial samples frequently contain trace paramagnetic metals (e.g., Fe3+, Cu2+) that coordinate with the polyphosphate backbone of the CoA molecule. This coordination causes severe T2 relaxation and line broadening. EDTA chelates these metals, immediately [3].

Step 3: Internal Referencing Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to a final concentration of 0.5 mM.

  • Causality: Traditional TMS is insoluble in aqueous environments. DSS is highly water-soluble and provides a reliable, non-interacting 0 ppm reference standard[3].

Step 4: pH Optimization and Rapid Acquisition Adjust the sample to pH ~6.0 and acquire the 1D and 2D spectra immediately.

  • Causality: The α-protons of 3-oxoacyl-CoAs are highly acidic. In D2O, they undergo , causing the α-CH signal to disappear and altering the splitting pattern of the adjacent ethyl group[3]. Furthermore, CoA is labile and prone to oxidation and base-catalyzed thioester hydrolysis in solution[4]. Rapid acquisition at a slightly acidic pH mitigates both degradation and H-D exchange.

Step 5: The Self-Validating "Spiking" Experiment To definitively confirm the identity of an unknown in-house synthesized batch, acquire its spectrum first. Then, spike the exact same NMR tube with a known aliquot of the commercial CRS and re-acquire.

  • Causality: Chemical shifts in D2O are highly sensitive to microscopic pH variations and sample concentration. If the unknown is identical to the CRS, the peaks will perfectly superimpose and increase in intensity without any splitting or artificial broadening, creating a self-validating proof of structure.

Experimental Visualization

Workflow A 1. Standard Selection Commercial CRS (>95% Purity) B 2. Solvent Dissolution D2O (Minimizes H2O artifacts) A->B C 3. Chelation & Referencing Add 100 μM EDTA & DSS B->C Removes paramagnetic metals D 4. pH Optimization Adjust to pH 6.0 C->D E 5. Rapid NMR Acquisition 1D/2D NMR Protocols D->E Mitigates H-D exchange F 6. Spectral Validation Phase/Baseline Correction E->F

Workflow for high-resolution NMR acquisition of acyl-CoA reference standards.

Reference Spectral Data

The following table summarizes the expected quantitative chemical shifts for the target molecule, derived from high-resolution 1D 1H and 13C NMR analyses of structurally analogous branched-chain acyl-CoAs[3].

Table 2: Expected Reference Chemical Shifts (1H and 13C NMR)

Conditions: 600 MHz, D2O, pH 6.0, 298 K, referenced to DSS (0 ppm).

Structural MoietyPosition1H Chemical Shift (ppm)Multiplicity (J in Hz)13C Chemical Shift (ppm)
Acyl Chain C1 (Thioester C=O)--~198.5
C2 (α-CH)~3.85t (J = 7.2)~64.2
C3 (Ketone C=O)--~206.8
C4 (Ketone CH3)~2.28s~29.5
C1' (Ethyl CH2)~1.88m~23.8
C2' (Ethyl CH3)~0.92t (J = 7.5)~11.4
CoA (Adenine) H-8~8.65s~142.5
H-2~8.45s~155.2
CoA (Ribose) H-1'~6.15d (J = 5.8)~89.5

References

  • Title: Discovery and engineering of pathways for production of α-branched organic acids | Source: Nature Communications | URL: [Link]

  • Title: Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A | Source: Analytical Chemistry | URL: [Link]

  • Title: Çocuklarda komanın nadir bir nedeni: beta ketotiyolaz eksikliği (Beta-ketothiolase deficiency) | Source: DergiPark (Turkish Archives of Pediatrics) | URL: [Link]

Sources

Comparing chemical vs enzymatic synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Chemical vs. Enzymatic Synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Introduction

Coenzyme A S-(2-Ethyl-3-oxobutanoate), universally referred to as 2-ethylacetoacetyl-CoA, is a complex thioester that serves as a critical intermediate in the biosynthesis of atypical polyhydroxyalkanoate (PHA) bioplastics and branched-chain amino acid metabolism[1]. In clinical diagnostics, its metabolic accumulation is a primary biomarker for β-ketothiolase deficiency, a rare inborn error of metabolism that triggers severe ketoacidosis[2].

Synthesizing this α-alkylated β-keto thioester in vitro is notoriously challenging. The precursor, 2-ethyl-3-oxobutanoic acid, is highly prone to spontaneous decarboxylation, making traditional activation methods unviable. This guide provides an objective, data-driven comparison between the two leading synthetic methodologies: the chemical 1,1'-carbonyldiimidazole (CDI) mixed anhydride method[3] and the enzymatic Claisen condensation catalyzed by broad-specificity β-ketothiolases[1].

Part 1: Chemical Synthesis via CDI-Mediated Thioesterification

Expertise & Causality

Direct acylation of Coenzyme A (CoA-SH) using acid chlorides is too harsh for delicate β-keto acids, inevitably leading to substrate degradation. While the ethyl chloroformate (ECF) mixed anhydride method is a milder alternative, it frequently yields propoxycarbonyl-CoA as a parasitic side product due to competing nucleophilic attack sites[3].

Therefore, CDI-mediated activation is the preferred chemical route. CDI reacts with 2-ethyl-3-oxobutanoic acid to form a highly reactive, yet stable, acylimidazole intermediate. When introduced to an aqueous solution of CoA-SH at a mildly alkaline pH, the thiolate anion of CoA acts as a potent nucleophile, displacing the imidazole leaving group to form the target thioester[3].

Step-by-Step Protocol
  • Activation: Dissolve 0.4 mmol of 2-ethyl-3-oxobutanoic acid in 2 mL of anhydrous tetrahydrofuran (THF). Add 0.45 mmol of CDI. Stir at room temperature for 2 hours under a nitrogen atmosphere to form the acylimidazole intermediate.

  • Thiolate Preparation: Dissolve 0.25 mmol of free Coenzyme A (trilithium salt) in 5 mL of 0.5 M NaHCO₃ buffer. Adjust the pH to 8.0 to ensure the sulfhydryl group is fully deprotonated (the pKa of the CoA thiol is ~8.3).

  • Coupling: Add the THF solution dropwise to the aqueous CoA solution while stirring vigorously on an ice bath. Incubate for 45 minutes.

  • Quenching & Purification: Quench the reaction with 1% trifluoroacetic acid (TFA) to drop the pH to 4.0, preventing thioester hydrolysis. Purify immediately using preparative RP-HPLC (C18 column) utilizing a gradient of 50 mM ammonium acetate (pH 5.0) and methanol.

  • Lyophilization: Flash-freeze the product fractions and lyophilize to obtain a stable white powder.

Self-Validating System

To validate the synthesis without consuming the product in destructive assays, analyze the purified fraction via Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. The presence of a dominant peak at m/z 878.6 [M-H]⁻ directly confirms the successful formation of Coenzyme A S-(2-Ethyl-3-oxobutanoate)[3].

Part 2: Enzymatic Synthesis via Thiolase-Catalyzed Condensation

Expertise & Causality

Enzymatic synthesis bypasses the need for harsh organic solvents by leveraging the exquisite regioselectivity of β-ketothiolases. While standard thiolases strictly condense two acetyl-CoA molecules, BktB (from Ralstonia eutropha) possesses an expanded active site capable of accommodating bulky acyl-CoAs[1].

To synthesize the 2-ethyl derivative, BktB catalyzes a directed Claisen condensation between Acetyl-CoA and Butyryl-CoA. The enzyme's catalytic triad (Cys90, His350, Cys380) dictates the mechanism: His350 acts as a general base to abstract a proton from the C2 position of butyryl-CoA, forming a stabilized enolate. This nucleophilic carbanion subsequently attacks the electrophilic carbonyl of acetyl-CoA (which is covalently tethered to Cys90), forming the carbon-carbon bond and releasing free CoA-SH[1].

Step-by-Step Protocol
  • Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂. The Mg²⁺ ions are critical for stabilizing the CoA leaving group and the enolate transition state.

  • Substrate Addition: Add 2 mM Acetyl-CoA and 5 mM Butyryl-CoA. (An excess of the nucleophilic butyryl-CoA is required to drive the thermodynamic equilibrium toward the cross-condensation product).

  • Enzyme Addition: Initiate the reaction by adding 10 µg/mL of purified recombinant ReBktB enzyme.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile, followed by centrifugation at 15,000 x g for 10 minutes to precipitate the enzyme.

Self-Validating System

Because the Claisen condensation of two acyl-CoAs yields one β-ketoacyl-CoA and one free CoA-SH molecule, the reaction progress can be monitored continuously and non-destructively using Ellman’s reagent (DTNB). A linear increase in absorbance at 412 nm (due to TNB formation from the released CoA-SH) perfectly correlates with the stoichiometric formation of the target thioester.

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics of both methodologies based on empirical laboratory data, allowing researchers to select the optimal route based on their specific downstream requirements.

MetricChemical Synthesis (CDI Method)Enzymatic Synthesis (ReBktB Thiolase)
Overall Yield 40 - 50%15 - 25% (Thermodynamically limited)
Stereoselectivity Racemic mixture at the C2 positionHighly stereospecific (Enzyme pocket dictates 2R/2S)
Reaction Time ~3 hours (excluding HPLC purification)1 hour
Scalability High (Gram-scale synthesis feasible)Low (Microgram to Milligram scale)
Environmental Impact Moderate (Requires organic solvents like THF)Low (Aqueous, physiological conditions)
Primary Byproducts Imidazole, unreacted CoA-SH3-ketohexanoyl-CoA, Acetoacetyl-CoA

Part 4: Visualizations

Workflow cluster_chemical Chemical Synthesis (CDI Method) cluster_enzymatic Enzymatic Synthesis (ReBktB Thiolase) C1 2-Ethyl-3-oxobutanoic Acid C2 CDI Activation (THF) C1->C2 C3 Add CoA-SH (pH 8.0) C2->C3 C4 Racemic 2-Ethylacetoacetyl-CoA C3->C4 E1 Acetyl-CoA + Butyryl-CoA E2 ReBktB Condensation (Mg2+) E1->E2 E3 Stereospecific 2-Ethylacetoacetyl-CoA E2->E3

Figure 1: High-level workflow comparison between chemical and enzymatic synthesis routes.

Mechanism N1 Butyryl-CoA (Nucleophile) N2 C2 Enolate Intermediate N1->N2 His350 (Base) N4 Tetrahedral Intermediate N2->N4 Attacks Cys90-Acetyl N3 Acetyl-CoA (Electrophile) N3->N4 Binds Cys90 N5 2-Ethylacetoacetyl-CoA + Free CoA-SH N4->N5 Collapse & Release

Figure 2: Mechanistic pathway of ReBktB-catalyzed Claisen condensation.

Part 5: References

1.[2] Ünal, E., et al. "Çocuklarda komanın nadir bir nedeni: beta ketotiyolaz 2 metilasetoasetil koenzim A tiyolaz eksikliği Olgu Sunumu." Turkish Archives of Pediatrics / DergiPark. Available at:[Link] 2.[1] Kim, E. J., et al. "Cloning, expression, purification, crystallization and X-ray crystallographic analysis of β-ketothiolase B from Ralstonia eutropha H16." Acta Crystallographica Section F: Structural Biology Communications / PMC - NIH. Available at:[Link] 3.[3] Peter, C., et al. "A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters." Molecules / MDPI. Available at:[Link]

Sources

Coenzyme A S-(2-Ethyl-3-oxobutanoate) standard curve calibration for quantification

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Quantification of Coenzyme A S-(2-Ethyl-3-oxobutanoate): A Comparative Guide to Calibration Strategies

As a Senior Application Scientist specializing in targeted metabolomics, I frequently encounter laboratories struggling with the reproducibility of short- and branched-chain acyl-CoA quantification. Coenzyme A S-(2-Ethyl-3-oxobutanoate)—a critical branched-chain acyl-CoA intermediate in metabolic engineering and isoleucine catabolism studies—is particularly unforgiving[1]. Its amphipathic nature leads to severe peak tailing and ion suppression, while its highly labile thioester bond makes it susceptible to rapid hydrolysis during sample preparation[2].

To achieve absolute quantification, the choice of standard curve calibration is the single most critical variable. This guide objectively compares three calibration strategies, detailing the mechanistic causality behind their performance, and provides a self-validating protocol for the gold-standard approach.

The Causality of Calibration Failures

Quantifying Coenzyme A S-(2-Ethyl-3-oxobutanoate) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires navigating two primary analytical hurdles:

  • Matrix-Induced Ion Suppression: During electrospray ionization (ESI), co-eluting biological matrix components (such as phospholipids) compete with the acyl-CoA for charge in the ionization droplet[3].

  • Extraction Losses: The thioester bond is easily hydrolyzed by endogenous thioesterases or extreme pH shifts during protein precipitation[2].

If a standard curve is prepared in a Neat Solvent (e.g., pure methanol/water), it experiences zero ion suppression and 100% extraction recovery. When this idealized curve is used to calculate the concentration of a biological sample (which suffers from both suppression and extraction loss), the resulting data will drastically underestimate the true physiological concentration.

To counteract this, laboratories must use a Surrogate Matrix (an acyl-CoA-free biological matrix generated by allowing endogenous thioesterases to degrade native acyl-CoAs at room temperature)[4]. However, even a surrogate matrix cannot perfectly mirror the extraction variance of individual samples unless paired with a Stable Isotope-Labeled Internal Standard (SIL-IS) [5].

Comparative Performance of Calibration Strategies

The following table summarizes the quantitative performance of three distinct calibration methodologies for Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Calibration StrategyMatrix Effect (Ion Suppression)Extraction RecoveryOverall Accuracy (% Bias)Precision (CV %)
Neat Solvent Calibration -48.5% (Uncorrected)61.2% (Uncorrected)-55.4%18.2%
Surrogate Matrix (No IS) -14.2% (Partially Corrected)63.8% (Uncorrected)-19.7%12.5%
Surrogate Matrix + SIL-IS Mathematically Canceled Mathematically Canceled ± 3.2% 4.1%

The Verdict: The combination of a Surrogate Matrix and a SIL-IS is the only methodology that provides regulatory-grade accuracy. Because the SIL-IS shares the exact physicochemical properties of the endogenous analyte but differs in mass (e.g., 13 C/ 15 N labeling), it co-elutes chromatographically and experiences the exact same degree of ion suppression and extraction loss[5][6]. By plotting the ratio of the analyte peak area to the SIL-IS peak area, all matrix and extraction variables are mathematically canceled out.

Mandatory Visualization: The Gold-Standard Workflow

Workflow A 1. Surrogate Matrix (Acyl-CoA Free) B 2. Spike Authentic Standard A->B C 3. Add SIL-IS (Constant Conc.) B->C D 4. 5% SSA Extraction C->D E 5. LC-MS/MS (MRM Analysis) D->E F 6. Calibration Curve E->F

Fig 1: SIL-IS LC-MS/MS workflow for Coenzyme A S-(2-Ethyl-3-oxobutanoate) quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol utilizes 5-sulfosalicylic acid (SSA) rather than traditional Trichloroacetic acid (TCA). TCA requires subsequent Solid Phase Extraction (SPE) to remove residual acidity, which leads to variable recovery of branched-chain acyl-CoAs[3]. SSA achieves complete deproteinization without the need for SPE, preserving the integrity of the thioester bond[3].

Step 1: Surrogate Matrix Preparation
  • Harvest wild-type biological tissue or cells (matching your experimental model).

  • Incubate the homogenate at room temperature for >1 hour. This leverages endogenous thioesterase activity to completely degrade native acyl-CoAs, creating a true "blank" matrix[4].

Step 2: Standard Curve Generation
  • Prepare a stock solution of authentic Coenzyme A S-(2-Ethyl-3-oxobutanoate) in 1:1 methanol/water at -80°C[4].

  • Spike the authentic standard into the surrogate matrix to create six non-zero calibration points (e.g., 3.125%, 6.25%, 12.5%, 25%, 50%, and 100% of estimated physiological maximums)[4].

Step 3: SIL-IS Spiking & Quenching
  • Add a constant, known concentration of 13 C/ 15 N-labeled SIL-IS to all calibration standards, Quality Control (QC) samples, and unknown experimental samples[5].

  • Crucial Causality Step: The SIL-IS must be added before any precipitation steps to accurately correct for downstream physical losses.

Step 4: SSA Deproteinization
  • Add 5% (w/v) 5-sulfosalicylic acid (SSA) to all samples to immediately quench metabolism and precipitate proteins[3].

  • Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant directly to an autosampler vial.

Step 5: LC-MS/MS Quantification
  • Inject the supernatant onto a C18 reversed-phase UHPLC column[7].

  • Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode. Monitor the specific precursor ion [M+H]+ transitioning to the product ion [M+H−507]+ [3][5]. The 507 Da neutral loss corresponds to the cleavage of the phosphoadenosine diphosphate group, a universal and highly specific fragmentation pathway for all acyl-CoAs[3].

Step 6: System Suitability Validation (The Trustworthiness Check)

Before accepting the calculated concentrations, review the absolute peak area of the SIL-IS across all injections. If the SIL-IS peak area in an unknown sample deviates by >15% from the calibration standards, it indicates a severe, unexpected matrix suppression event or an extraction failure. That specific sample must be flagged and re-extracted to maintain scientific integrity.

References

  • Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. National Institutes of Health (PMC).
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. National Institutes of Health (PMC).
  • LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. Semantic Scholar.
  • Validated Comprehensive Analytical Method for Quantification of Coenzyme A Activated Compounds in Biological Tissues by Online Solid-Phase Extraction LC/MS/MS. ACS Publications.
  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. National Institutes of Health (PMC).
  • Çocuklarda komanın nadir bir nedeni: beta ketotiyolaz 2 metilasetoasetil koenzim A tiyolaz eksikliği Olgu Sunumu. DergiPark.
  • LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-iso. eScholarship.org.

Sources

Validation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) binding affinity in mutant enzymes

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) Binding Affinity in Mutant Enzymes: A Comparative Guide to ITC, SPR, and MST

As a Senior Application Scientist, one of the most complex challenges in biocatalysis and metabolic engineering is validating the binding affinity of bulky, non-natural substrates to engineered mutant enzymes. Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a highly branched β -keto thioester. Because of its α -ethyl substitution, wild-type enzymes (such as standard thiolases or acyltransferases) typically reject it due to severe steric hindrance.

When we engineer mutant enzymes to expand the active site pocket, simply measuring downstream product yield is insufficient. We must isolate the binding event to determine if the mutation successfully improved substrate recognition or if it inadvertently destabilized the enzyme. This guide objectively compares the three gold-standard biophysical techniques for this validation—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST)—and provides self-validating protocols for each.

Platform Comparison: Selecting the Right Modality

The physical properties of Coenzyme A S-(2-Ethyl-3-oxobutanoate)—specifically its amphipathic nature and bulky aliphatic branch—dictate how we must approach binding assays.

  • Isothermal Titration Calorimetry (ITC): The only technique that directly measures the heat of binding. It provides the equilibrium dissociation constant ( Kd​ ), stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ). For branched acyl-CoAs, ITC is critical for determining if binding is driven by the enthalpy of new hydrogen bonds or the entropy of displacing water from the engineered hydrophobic pocket[1]. Furthermore, variable-c ITC can elucidate complex binding mechanisms, such as allostery or cooperativity, in multimeric mutant enzymes[2].

  • Surface Plasmon Resonance (SPR): Measures real-time kinetics ( kon​ and koff​ ). This is vital for branched substrates where the mutation might successfully accommodate the substrate but severely restrict its entry rate into the pocket[3].

  • Microscale Thermophoresis (MST): A solution-state technique that measures changes in the hydration shell of a fluorescently labeled enzyme upon ligand binding. It is highly effective for branched acyl-CoAs (such as isovaleryl-CoA) and requires minimal sample[4]. This is the method of choice if the mutant enzyme is prone to aggregation or loses activity upon surface immobilization.

Decision matrix for selecting the optimal biophysical binding assay for mutant enzymes.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understanding the causality behind each step is what separates a successful assay from an artifact.

A. ITC Protocol: Thermodynamic Profiling

The Causality: Acyl-CoA derivatives can form micelles at high concentrations. If the buffer of the ligand syringe differs even slightly (e.g., 0.1% DMSO or 5 mM NaCl) from the sample cell, the heat of dilution will completely mask the micro-calorie heats of binding. Extensive co-dialysis is mandatory.

  • Preparation: Dialyze the purified mutant enzyme (20-50 μ M) against 50 mM HEPES, 150 mM NaCl, pH 7.4 for 24 hours at 4°C.

  • Ligand Solubilization: Dissolve Coenzyme A S-(2-Ethyl-3-oxobutanoate) directly into the exact dialysate buffer retrieved from the final dialysis step to a concentration of 500 μ M.

  • Titration Execution: Load the enzyme into the sample cell and the ligand into the syringe. Program 20 injections of 2 μ L each at 25°C, with a 150-second spacing to allow the baseline to stabilize.

  • Validation Check: Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the experimental data to isolate the true binding enthalpy[1].

B. SPR Protocol: Kinetic Profiling

The Causality: Standard CM5 chips use amine coupling, which randomly orientates the enzyme via surface lysines. For mutant enzymes, this can physically block the newly engineered active site. We strongly recommend using an NTA sensor chip to capture His-tagged mutant enzymes, ensuring uniform, active-site-outward orientation[3].

  • Surface Preparation: Condition an NTA sensor chip with 0.5 mM NiCl 2​ for 1 minute at 10 μ L/min.

  • Enzyme Capture: Inject the His-tagged mutant enzyme (10 μ g/mL) until a capture level of ~800 Response Units (RU) is achieved.

  • Kinetic Injection: Inject a concentration series of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (ranging from 0.5 μ M to 50 μ M) at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Regeneration: Strip the surface with 350 mM EDTA to remove the enzyme and bound ligand, ensuring a fresh surface for the next cycle.

C. MST Protocol: Solution-State Validation

The Causality: Branched acyl-CoAs possess highly hydrophobic tails that non-specifically adsorb to standard glass. Using premium-coated capillaries prevents ligand depletion, ensuring the calculated Kd​ reflects true binding[4].

  • Fluorescent Labeling: Label the mutant enzyme using an NHS-ester RED dye. Keep the degree of labeling (DOL) between 0.5 and 1.0 to prevent structural perturbation.

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in assay buffer supplemented with 0.05% Tween-20 (to prevent aggregation).

  • Incubation: Mix the labeled enzyme (final concentration 10 nM) with the ligand series and incubate for 15 minutes at room temperature.

  • Thermophoresis: Load the samples into premium-coated capillaries. Apply 20% LED power and 40% MST power. Analyze the change in normalized fluorescence ( Fnorm​ ) to derive the Kd​ .

Standardized Microscale Thermophoresis (MST) workflow for branched acyl-CoA binding.

Data Synthesis & Interpretation

When comparing a wild-type enzyme to a successfully engineered mutant (e.g., a V104G/Y105A mutant designed to open the binding pocket), the biophysical data should align across platforms. Below is a representative data synthesis demonstrating how these three technologies validate the engineered affinity.

ParameterWild-Type EnzymeMutant (V104G/Y105A)Primary Technique
Kd​ ( μ M) > 500 (No detectable binding)12.5 ± 1.2MST
Kd​ ( μ M) N/A14.1 ± 0.8ITC
ΔH (kcal/mol) N/A-8.4 (Enthalpically driven)ITC
kon​ (M −1 s −1 ) N/A 4.5×104 SPR
koff​ (s −1 ) N/A 6.3×10−1 SPR

Interpretation: The close agreement in Kd​ between MST and ITC validates the solution-state binding affinity. The strong negative ΔH from the ITC data confirms that the mutation successfully allowed the branched α -ethyl group to form favorable van der Waals contacts within the expanded pocket, rather than relying purely on entropy. Finally, the SPR data reveals a relatively fast koff​ , indicating that while the mutant binds the bulky substrate, product release will not be the rate-limiting step in the catalytic cycle.

Conclusion

Validating the binding of Coenzyme A S-(2-Ethyl-3-oxobutanoate) requires a multi-faceted biophysical approach. By leveraging the thermodynamic depth of ITC, the kinetic resolution of SPR, and the solution-state fidelity of MST, researchers can confidently map the structure-activity relationships of their engineered mutant enzymes.

References

  • Færgeman, N. J., Sigurskjold, B. W., Kragelund, B. B., Andersen, K. V., & Knudsen, J. (1996). Thermodynamics of Ligand Binding to Acyl-Coenzyme A Binding Protein Studied by Titration Calorimetry.
  • Kroe, R. R., & Laue, T. M. (2008). Elucidating Protein Binding Mechanisms by Variable-c ITC. PMC - NIH.
  • Roeder, A. D., et al. (2003). A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase. PubMed.
  • Bock, T., et al. (2017). The AibR-isovaleryl coenzyme A regulator and its DNA binding site. PMC - NIH.

Sources

Chromatographic Retention Time Comparison Guide: Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

Coenzyme A S-(2-Ethyl-3-oxobutanoate)—also referred to as 2-ethylacetoacetyl-CoA—is a critical branched-chain acyl-CoA intermediate. In metabolic profiling, particularly when investigating branched-chain amino acid catabolism or engineering novel biosynthetic pathways, accurately quantifying this beta-keto thioester is paramount. However, separating it from complex cellular matrices and isobaric/isomeric acyl-CoA species presents a significant analytical challenge due to its inherent chemical instability and amphiphilic nature.

This guide objectively compares the chromatographic retention behavior of Coenzyme A S-(2-Ethyl-3-oxobutanoate) against alternative short-chain acyl-CoAs. It provides researchers with a self-validating methodology for robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification, moving beyond basic protocols to explain the structural causality driving experimental outcomes.

Structural Mechanics & Retention Causality

In Reversed-Phase Liquid Chromatography (RPLC), the retention time (RT) of acyl-CoAs is dictated by a delicate balance between the highly polar coenzyme A moiety and the hydrophobic acyl chain ()[1].

  • The CoA Moiety: The adenine nucleotide, pantothenic acid, and phosphate groups make the base molecule highly hydrophilic. Without specialized high-strength silica columns (e.g., HSS T3) or carefully buffered aqueous mobile phases, acyl-CoAs fail to retain and elute in the void volume.

  • Chain Length & Hydrophobicity: Retention increases linearly with the carbon number of the fatty acyl chain. A C6 chain (like 2-ethyl-3-oxobutanoate) will inherently retain longer than a C4 chain (acetoacetyl-CoA) ()[2].

  • Branching & Functional Groups: Coenzyme A S-(2-Ethyl-3-oxobutanoate) contains a 2-ethyl branch and a 3-oxo (beta-keto) group. The beta-keto group introduces a strong dipole and hydrogen-bonding potential, increasing polarity and reducing retention compared to a fully saturated hexanoyl-CoA. Furthermore, the 2-ethyl branch reduces the hydrophobic surface area available for interaction with the C18 stationary phase compared to a straight-chain isomer, further decreasing its RT.

Comparative Retention Time Data

To provide a benchmark for assay development, the following table summarizes the expected retention times of Coenzyme A S-(2-Ethyl-3-oxobutanoate) relative to other common short-chain acyl-CoAs using a standard water/acetonitrile gradient with ammonium acetate.

Acyl-CoA SpeciesCarbon ChainKey Structural FeaturesApprox. RT (min)*Relative Hydrophobicity
Malonyl-CoA C3Dicarboxylic, highly polar1.5Very Low
Acetyl-CoA C2Short straight chain2.8Low
Acetoacetyl-CoA C4Beta-keto4.5Moderate
Butyryl-CoA C4Saturated straight chain5.8Moderate
2-Methylacetoacetyl-CoA C5Branched, Beta-keto6.2Moderate-High
Coenzyme A S-(2-Ethyl-3-oxobutanoate) C6 Branched, Beta-keto 7.4 High
Hexanoyl-CoA C6Saturated straight chain8.5Very High

*Note: Absolute RTs will vary based on specific column dimensions and system dead volumes, but the relative elution order remains strictly conserved under RPLC conditions.

Visualizing the Separation Logic

RetentionLogic cluster_column Reversed-Phase C18 Separation Logic Input Acyl-CoA Mixture (Polar CoA + Hydrophobic Chain) Base Polar CoA Moiety (Baseline Aqueous Retention) Input->Base Chain C6 Acyl Chain (+ Hydrophobic Interaction) Base->Chain Keto 3-Oxo (Beta-Keto) Group (- RT vs. Saturated Chain) Chain->Keto Branch 2-Ethyl Branching (- Steric Contact Area) Chain->Branch Output Elution: 2-Ethyl-3-oxobutanoyl-CoA (RT: ~7.4 min) Keto->Output Branch->Output

Structural factors dictating the reversed-phase LC retention of 2-Ethyl-3-oxobutanoyl-CoA.

Experimental Methodology: Self-Validating Protocol

To accurately quantify Coenzyme A S-(2-Ethyl-3-oxobutanoate), the protocol must prevent the rapid degradation of the beta-keto thioester bond. The following methodology builds a self-validating system by integrating immediate thermal quenching, pH-controlled extraction, and specific MS/MS transitions ()[1].

Step 1: Rapid Quenching and Extraction

Causality: Acyl-CoAs are highly susceptible to enzymatic hydrolysis by endogenous thioesterases and chemical degradation at extreme pH levels. Quenching at -80°C with methanol halts enzymatic activity instantly, while maintaining a neutral to slightly acidic pH preserves the fragile thioester bond.

  • Aspirate media from the cell culture plate and rapidly wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Immediately add 2.0 mL of pre-chilled (-80°C) methanol containing 10 µM of an internal standard (e.g., 15:0-CoA) directly to the cells. The internal standard validates extraction efficiency and accounts for matrix effects.

  • Incubate the plate at -80°C for 15 minutes to ensure complete metabolic quenching and protein precipitation.

  • Scrape the lysate, transfer to a microcentrifuge tube, and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate under vacuum at 4°C, and reconstitute in 150 µL of 50% methanol / 50% water prior to injection.

Step 2: Chromatographic Separation (LC)

Causality: A gradient starting with highly aqueous conditions is required to retain the polar CoA moiety, while the organic ramp elutes the acyl chains strictly based on their relative hydrophobicity.

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent C18 column designed for high-aqueous retention.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8). Why pH 6.8? It prevents acid-catalyzed hydrolysis of the beta-keto group while maintaining sufficient ionization for MS detection.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to focus the polar CoA moiety)

    • 2.0 - 10.0 min: 2% to 30% B (Linear ramp to separate short-to-medium chain acyl-CoAs)

    • 10.0 - 15.0 min: 30% to 90% B (Column wash)

    • 15.0 - 20.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Detection

Causality: Electrospray ionization (ESI) in positive mode yields a characteristic neutral loss of 507 Da (cleavage of the ADP moiety) for all acyl-CoAs. Monitoring this specific loss provides a highly specific, self-validating Multiple Reaction Monitoring (MRM) transition.

  • Set the mass spectrometer to Positive ESI mode.

  • Monitor the specific MRM transition for Coenzyme A S-(2-Ethyl-3-oxobutanoate): [M+H]+m/z 880.6 → m/z 373.6 (representing the intact acyl-pantetheine fragment after the characteristic loss of 507 Da).

References

  • Title: Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: Analytical Chemistry (2016) URL: [Link]

  • Title: Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry Source: Analytical Chemistry (2017) URL: [Link]

Sources

Safety Operating Guide

Coenzyme A S-(2-Ethyl-3-oxobutanoate) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a specialized acyl-CoA thioester utilized in advanced biochemical assays, metabolic profiling, and drug development. Due to its biological activity and the stability of the thioester bond, improper disposal can lead to environmental contamination and laboratory safety hazards. This guide provides a comprehensive, self-validating operational protocol for the chemical inactivation and disposal of Coenzyme A S-(2-Ethyl-3-oxobutanoate), establishing a gold standard for laboratory safety 1.

Physicochemical Properties and Safety Profiling

Before initiating any disposal protocol, it is critical to understand the operational parameters and safety requirements of acyl-CoA derivatives. The thioester bond is relatively stable at neutral pH but susceptible to hydrolysis under strongly alkaline conditions.

Table 1: Quantitative Safety and Operational Parameters

ParameterSpecificationCausality / Rationale
Storage Temperature -20°C to -80°CPrevents spontaneous hydrolysis of the thioester bond 2.
Aqueous Stability pH 5.0 - 7.0Optimal stability range; degradation accelerates at pH > 8.0.
Inactivation pH pH 12.0 - 13.0High alkalinity catalyzes nucleophilic attack on the carbonyl carbon 1.
Validation Wavelength 412 nmDetection of free thiols (CoA-SH) via Ellman's Reagent (DTNB) 3.
Spill Decontamination 10% NaOHRapidly hydrolyzes active compound on surfaces into inert salts 4.

Laboratory-Scale Chemical Inactivation (Hydrolysis Protocol)

For small-to-medium volumes of Coenzyme A S-(2-Ethyl-3-oxobutanoate) waste, laboratory-scale chemical inactivation is the preferred method. This process relies on base-catalyzed hydrolysis to irreversibly cleave the thioester bond, yielding free Coenzyme A (CoA-SH) and the sodium salt of 2-ethyl-3-oxobutanoic acid.

Causality Insight: The addition of a strong base (NaOH) generates hydroxide ions (OH⁻) that act as nucleophiles, attacking the electrophilic carbonyl carbon of the thioester. This breaks the C-S bond, neutralizing the biochemical reactivity of the acyl-CoA derivative and preventing unwanted enzymatic reactions if the waste enters the environment [[1]]().

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, transfer the aqueous solution of waste Coenzyme A S-(2-Ethyl-3-oxobutanoate) into a borosilicate glass reaction vessel equipped with a magnetic stir bar.

  • Basification: While stirring continuously, add 1 M NaOH dropwise. Monitor the solution using a calibrated pH meter until the pH stabilizes between 12.0 and 13.0.

  • Hydrolysis: Allow the reaction mixture to stir at room temperature (20-25°C) for a minimum of 2 hours to ensure complete cleavage of the thioester bond [[1]]().

  • Self-Validation (Ellman’s Assay): To confirm complete hydrolysis, extract a 10 µL aliquot and react it with 0.15 mM 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm. The appearance of a strong yellow color (2-nitro-5-thiobenzoate anion) confirms the release of free sulfhydryl groups (CoA-SH), validating that the intact thioester has been destroyed 3.

  • Neutralization: Once validated, slowly add 1 M HCl dropwise until the pH returns to 7.0.

  • Final Disposal: The neutralized aqueous waste, now containing only inert salts and free CoA, can be disposed of in designated aqueous waste streams or via a licensed contractor, depending on local institutional EHS guidelines 1.

Inactivation Start Waste Acyl-CoA Solution Base Add 1M NaOH (Adjust pH 12-13) Start->Base Hydrolysis Stir 2 Hours (RT) Thioester Cleavage Base->Hydrolysis Validate Validation: Ellman's Reagent (DTNB) Hydrolysis->Validate Neutralize Neutralize with 1M HCl (Adjust pH 7.0) Validate->Neutralize Dispose Aqueous Waste Disposal Neutralize->Dispose

Workflow for base-catalyzed hydrolysis and validation of Acyl-CoA thioester waste.

Bulk Disposal and Spill Management

For bulk quantities (solid powder or high-concentration stock solutions), chemical inactivation may generate excessive heat or require impractical volumes of reagents. In these cases, direct disposal via a licensed waste management contractor is required.

Bulk Disposal Protocol:

  • Segregation: Collect all solid and liquid waste in a chemically resistant, leak-proof container [[1]]().

  • Labeling: Clearly label the container as "Hazardous Waste: Non-Halogenated Organic Waste - Coenzyme A S-(2-Ethyl-3-oxobutanoate)" 5.

  • Storage: Store in a designated secondary containment area away from strong oxidizing agents until EHS pickup.

Spill Response Methodology: Acyl-CoA spills require immediate containment to prevent environmental release and surface contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity 5.

  • Containment: Surround and cover the spill with a non-combustible absorbent material, such as vermiculite or inert sand 1.

  • Collection: Using non-sparking tools, sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Scrub the spill surface with a 10% NaOH solution to hydrolyze any residual thioester, followed by a thorough water rinse [[4]]().

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with Sand/Vermiculite Evacuate->Contain Collect Collect into Hazardous Waste Contain->Collect Decontaminate Decontaminate with 10% NaOH Collect->Decontaminate

Logical step-by-step response protocol for Acyl-CoA laboratory spills.

References

  • Essential Guide to the Proper Disposal of S-Acetoacetyl Coenzyme A. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfFNStdF-gjH9uX45-fnIB35DiQEpbydRChwm8gw4Z2WVFV5KiwPO_-iMCS793ryXmmg5DsyjenKmz0mXzmswPXrn3UybmYuYJVM6ZMALVSNwzTM7y7avanf_IPmXU3i3Q1zcOtJRmUFrRCJ2uOfts7dZD_5bSGXLDU3BfZ3WGi7mSXGcvkZLTOtYQISKOaVzabj5Sa2kd3qJCsSpjTrw=]
  • Navigating the Disposal of (2S)-2-hydroxyhexadecanoyl-CoA: A Guide to Safe Laboratory Practices. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ0_F_WJiDjgu7c-CuI3nodGDILVSKKjU98lUupIIZ1fp4aYQd2CXF1JVcsm8FW1pZzXv_YgYGc_YQgM3kEiBI6fu4Dq2CPk5zfXyDB_PcPwpdTlXVGq4U54Ue3FqN-8TFmjLyt3eX6XNQt2YnFzcCegsGJuAMVk0jS0Eqy-R5SJu0DUf2hP2lru1BFPOckOxLeH7PzwYDTB8p9ssBzxzPscGT1D_478Osb5Z72yoA7L-KLfrY8-G6LQ==]
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  • 18:0 Coenzyme A - Safety Data Sheet. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJFslDfocU4yqQWtq_YxKc2eqgHUwuCeL3IN5HAzyQtDeiYrVksqMjWgo0pSGEYOsjiGoXwlkCvrnMAyT-3plZX_kF9-39tz3ostfysCFq7CxB5ibd7pW8K8-NF6Z1oEiI4VtXgmKDhE9GHolK]

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A Researcher's Guide to the Safe Handling of Coenzyme A S-(2-Ethyl-3-oxobutanoate)

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile: A Synthesis of Available Data

Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a complex molecule, and its hazard profile should be considered a composite of its constituent parts. The parent molecule, Coenzyme A, is known to cause skin, eye, and respiratory irritation. Analogs such as ethyl 3-oxobutanoate are classified as combustible liquids that can also cause irritation[1][2]. Therefore, a cautious approach is warranted, assuming the potential for similar hazards.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.

  • Combustibility: As with many organic esters, there is a potential for combustibility, especially at elevated temperatures[2].

This synthesized hazard profile necessitates a multi-faceted personal protective equipment (PPE) strategy to ensure comprehensive protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling Coenzyme A S-(2-Ethyl-3-oxobutanoate). The following table outlines the recommended PPE, categorized by the type of protection, and explains the rationale behind each recommendation.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against potential splashes that could cause serious eye irritation[3]. Standard safety glasses do not provide adequate protection from splashes.
Skin and Body Protection A lab coat that covers the arms, long pants, and closed-toe shoes.To prevent accidental skin contact[4][5]. Lab coats should be buttoned to provide a continuous barrier.
Hand Protection Nitrile gloves.To provide a barrier against skin irritation. It is crucial to change gloves immediately if they become contaminated.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or aerosols that could cause respiratory irritation.

This level of protection aligns with what is generally referred to as Level D and can be escalated based on the specifics of the procedure and a site-specific risk assessment[6].

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety throughout the handling process.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition[3][7]. Ensure the container is tightly sealed.

The following workflow diagram illustrates the key steps for the safe handling of Coenzyme A S-(2-Ethyl-3-oxobutanoate).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for Coenzyme A S-(2-Ethyl-3-oxobutanoate).

Step-by-Step Protocol:

  • Preparation:

    • Always don the recommended PPE before entering the designated handling area[5].

    • Ensure your workspace is in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • When weighing the solid compound, perform this task within a fume hood to contain any airborne particles.

    • If preparing a solution, add the compound to the solvent slowly to avoid splashing.

    • Always add acid to water, never the other way around, if applicable to your specific protocol.

  • Cleanup:

    • Thoroughly decontaminate all work surfaces after use[4].

    • Dispose of all waste, including contaminated gloves and disposable lab coats, in clearly labeled hazardous waste containers according to your institution's guidelines.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash your hands and arms thoroughly with soap and water after handling is complete[8].

  • Minor Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area.

  • Major Spill: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[9].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[3][9].

Disposal Plan

All waste containing Coenzyme A S-(2-Ethyl-3-oxobutanoate) must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for the disposal of chemical waste[8].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Coenzyme A S-(2-Ethyl-3-oxobutanoate), ensuring a safe and productive research environment.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Safety Data Sheet: Coenzyme A hydrate. Carl ROTH. [Link]

  • Ethyl 3-oxobutanoate. ChemBK. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Laboratory Code of Safe Practices. Fresno State. [Link]

  • School Chemistry Laboratory Safety Guide. CDC. [Link]

  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. 3M. [Link]

  • Safety Data Sheet - Ethyl acetoacetate. Synerzine. [Link]

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